3-[(2-Cyanophenyl)methoxy]benzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-[(2-cyanophenyl)methoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c16-9-12-4-1-2-5-13(12)10-19-14-7-3-6-11(8-14)15(17)18/h1-8H,10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXCBWFVNCPOMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Biological activity of 3-[(2-Cyanophenyl)methoxy]benzoic acid derivatives
An In-Depth Technical Guide on the Biological Activity of 3-[(2-Cyanophenyl)methoxy]benzoic Acid Derivatives
A Predictive Exploration for Researchers, Scientists, and Drug Development Professionals
Abstract
The intersection of distinct pharmacophores within a single molecular scaffold presents a compelling strategy in modern drug discovery. This guide focuses on the potential biological activities of a largely unexplored class of compounds: 3-[(2-Cyanophenyl)methoxy]benzoic acid derivatives. In the absence of direct, extensive research on this specific chemical series, this document serves as a predictive exploration into their therapeutic potential. By dissecting the known biological roles of the constituent moieties—the benzoic acid core, the ether linkage, and the 2-cyanophenyl group—we will construct a scientifically-grounded hypothesis on their likely activities. This guide provides a proposed synthetic pathway, delves into predicted mechanisms of action for anti-inflammatory and anticancer effects, and furnishes detailed experimental protocols for the validation of these hypotheses. Our objective is to provide a foundational resource that stimulates and directs future research into this promising, yet nascent, area of medicinal chemistry.
Introduction: The Rationale for a Novel Scaffold
The 3-[(2-Cyanophenyl)methoxy]benzoic acid scaffold integrates three key structural motifs, each with a history of biological relevance. The benzoic acid group is a classic pharmacophore, present in numerous approved drugs, and is known to engage in crucial hydrogen bonding interactions with biological targets.[1] The flexible benzyloxy linker allows the two aromatic rings to orient themselves optimally within a binding pocket. Finally, the cyanophenyl moiety, particularly with the ortho-cyano group, offers unique electronic and steric properties that can modulate target affinity and selectivity.
While the parent compound, 3-[(2-cyanophenyl)methoxy]benzoic acid, is cataloged (CID 20115037), there is a notable absence of literature detailing its biological profile.[2] This guide, therefore, leverages structure-activity relationship (SAR) data from analogous compounds to forecast the most probable biological activities for this series, providing a roadmap for future investigation.
Proposed Synthesis: A Pathway to Novel Derivatives
A plausible and efficient route to synthesize 3-[(2-Cyanophenyl)methoxy]benzoic acid derivatives is via the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide.
Step-by-Step Synthetic Protocol
-
Esterification of 3-Hydroxybenzoic Acid:
-
To a solution of 3-hydroxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).
-
Neutralize the solution, remove the methanol under reduced pressure, and extract the resulting methyl 3-hydroxybenzoate with an organic solvent.
-
Purify the product by column chromatography.
-
-
Williamson Ether Synthesis:
-
Dissolve methyl 3-hydroxybenzoate in a polar aprotic solvent such as acetone or DMF.
-
Add a slight excess of a suitable base, like potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group.
-
To this mixture, add 2-cyanobenzyl bromide dropwise.
-
Stir the reaction at room temperature or with gentle heating (50-60°C) for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, filter off the base and evaporate the solvent. The crude product is methyl 3-[(2-cyanophenyl)methoxy]benzoate.
-
-
Hydrolysis to the Carboxylic Acid:
-
Dissolve the ester from the previous step in a mixture of methanol and a 10% aqueous solution of sodium hydroxide.
-
Stir the solution at 60-65°C for 3 hours to facilitate saponification.[3]
-
After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the final product, 3-[(2-Cyanophenyl)methoxy]benzoic acid.
-
Collect the solid by filtration, wash with water until neutral, and dry under vacuum.
-
Visualization of the Synthetic Workflow
Caption: Proposed synthetic route for 3-[(2-Cyanophenyl)methoxy]benzoic acid.
Predicted Biological Activities and Mechanisms of Action
Based on the activities of structurally related compounds, we predict that this series holds potential primarily in the areas of anti-inflammatory and anticancer therapy.
Anti-inflammatory Potential
Numerous benzoic acid derivatives are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.
Hypothesized Mechanism: The 3-[(2-Cyanophenyl)methoxy]benzoic acid scaffold may act as a competitive inhibitor at the active site of COX-1 and/or COX-2. The carboxylic acid moiety is crucial for binding, while the benzyloxy and cyanophenyl groups can occupy hydrophobic channels within the enzyme, potentially conferring selectivity and potency.
Caption: Predicted inhibition of the Cyclooxygenase (COX) pathway.
Anticancer Potential
The cyanophenyl group is a feature in several classes of enzyme inhibitors, and various benzoic acid derivatives have demonstrated significant cytotoxicity against cancer cell lines.[5] The combination of these functionalities suggests a potential for anticancer activity.
Hypothesized Mechanism: The derivatives could induce cytotoxicity through multiple mechanisms. One possibility is the inhibition of protein tyrosine phosphatases or kinases involved in cell proliferation and survival.[6] Another potential mechanism is the induction of apoptosis (programmed cell death). The planar aromatic systems could intercalate with DNA or bind to key apoptotic regulatory proteins like those in the Bcl-2 family.
Caption: Simplified intrinsic pathway of apoptosis potentially induced by the target compounds.
Summary of Activities of Structurally Related Compounds
To ground our predictions, the following table summarizes the observed biological activities of compounds sharing key structural features with our target series.
| Compound Class/Derivative | Observed Biological Activity | Reference(s) |
| General Benzoic Acid Derivatives | Anti-inflammatory, Anticancer, Antimicrobial, Anticonvulsant | [4] |
| Substituted Benzyloxy Derivatives | Anti-inflammatory, Anticancer | [7] |
| Cyanophenyl-containing Compounds | Anticancer, Enzyme Inhibition (e.g., Aromatase) | [8] |
| 3-Cyanobenzoic Acid Derivatives | Antimicrobial | [9] |
Experimental Protocols for Biological Validation
The following protocols are standard, validated methods for assessing the biological activities predicted in this guide.
In Vitro Cytotoxicity: MTT Assay
This assay assesses a compound's ability to inhibit cell proliferation, a hallmark of anticancer activity.[10]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product.[11] The amount of formazan is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C with 5% CO₂.[12]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for another 4 hours.[13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
In Vitro Anti-inflammatory: Cyclooxygenase (COX) Inhibition Assay
This assay directly measures the inhibition of COX-1 and COX-2 enzymes.[14]
Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which produces a colored product.[15]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer (0.1 M Tris-HCl, pH 8), heme solution, and solutions of purified ovine COX-1 or human recombinant COX-2.[15]
-
Assay Setup (in a 96-well plate):
-
Background Wells: 160 µL Assay Buffer, 10 µL Heme.
-
100% Activity Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL COX enzyme.
-
Inhibitor Wells: 140 µL Assay Buffer, 10 µL Heme, 10 µL of test compound solution, 10 µL COX enzyme.
-
-
Incubation: Incubate the plate for 5 minutes at room temperature.
-
Reaction Initiation: Add 10 µL of arachidonic acid solution to all wells to start the reaction.
-
Absorbance Measurement: Immediately read the absorbance at 590 nm at multiple time points.
-
Data Analysis: Calculate the rate of reaction and determine the percent inhibition for each compound concentration to calculate the IC₅₀ value.
In Vivo Anti-inflammatory: Carrageenan-Induced Paw Edema Model
This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.[16]
Principle: Subplantar injection of carrageenan in the paw of a rat or mouse induces a localized, reproducible inflammatory edema. The reduction in paw volume after treatment with a test compound indicates anti-inflammatory activity.[17]
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.[18]
-
Compound Administration: Administer the test compounds orally or intraperitoneally to the test groups. Administer a standard anti-inflammatory drug (e.g., Indomethacin) to the positive control group and the vehicle to the control group.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each animal.[19]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point.
Conclusion and Future Directions
The 3-[(2-Cyanophenyl)methoxy]benzoic acid scaffold represents a promising yet underexplored area for drug discovery. Based on robust structure-activity relationship principles, derivatives of this class are predicted to exhibit significant anti-inflammatory and anticancer properties. The ether linkage provides flexibility, the benzoic acid moiety serves as a critical anchor for target binding, and the ortho-cyanophenyl group offers a unique handle for modulating potency and selectivity.
This technical guide provides the foundational elements for initiating a research program into these compounds: a logical synthetic route and detailed protocols for their biological evaluation. The immediate next steps for any research in this area should be the synthesis of a small library of these derivatives followed by the systematic in vitro screening proposed herein. Subsequent hit-to-lead optimization, guided by SAR data, could pave the way for the development of novel therapeutic agents. It is our hope that this predictive analysis will catalyze the experimental validation required to unlock the full potential of this intriguing class of molecules.
References
- Gautam, R., & Jachak, S. M. (2009). Recent developments in anti-inflammatory natural products. Medecinal Research Reviews, 29(5), 767-820.
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Werz, O. (2007). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 1(4), 1963-1969. [Link]
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BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]
- Al-Snafi, A. E. (2016). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 21(11), 1452.
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
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Tiwari, R., & Kumar, A. (2014). Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats. The Scientific World Journal, 2014, 783870. [Link]
- Rauhamäki, S., & Leppänen, J. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.
- Mpiana, P. T., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(5).
- Kagechika, H., & Shudo, K. (1992). Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. Biological & Pharmaceutical Bulletin, 15(1), 123-126.
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Wikipedia. (n.d.). MTT assay. [Link]
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
- Fikry, M. G., et al. (2021). Computational studies and sever apoptotic bioactivity of new heterocyclic cyanoacrylamide based p-fluorophenyl and p-phenolic compounds against liver carcinoma (Hepg2). Bioorganic Chemistry, 114, 105147.
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DergiPark. (n.d.). IN VITRO CYTOTOXICITY TEST METHODS: MTT and NRU. [Link]
- Dinesh, J. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A, 123(4).
- Zhang, Y., et al. (2025). Design and synthesis of novel benzoic acid derivatives as striatal-enriched protein tyrosine phosphatase (STEP) inhibitors with neuroprotective properties. European Journal of Medicinal Chemistry, 283, 116965.
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Adichunchanagiri University. (n.d.). In vitro, in vivo and in silico‐driven identification of novel benzimidazole derivatives as anticancer and anti‐inflammatory. [Link]
- Gillard, J. R., & Beaulieu, P. L. (2012). Oxone(r)-Mediated Synthesis of Benzimidazoles from 1,2-Phenylenediamines and Aldehydes: Preparation of 2-(4-Cyano-Phenyl)-1-[2-(3,4-Dimethoxyphenyl)-Ethyl]-1H-Benzimidazole-5-Carboxylic Acid Ethyl Ester. Organic Syntheses, 89, 131-142.
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PubChem. (n.d.). 3-[(2-cyanophenyl)methoxy]benzoic acid. [Link]
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Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]
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Chemical Synthesis Database. (n.d.). 3-methoxy-2-phenylbenzoic acid. [Link]
- Periyasamy, S., & Subbiah, S. (2017). Green and Simple Synthesis of p-Anisic acid and Other Analogs from Methyl Paraben. Asian Journal of Chemistry, 29(12), 2731-2734.
- Prima, M. J., et al. (2024). Phycocompounds from Cyanobacteria: Exploring Synergistic Effects with Conventional Anticancer and Antimicrobial Properties. Marine Drugs, 22(3), 118.
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Publish. (n.d.). Public Health Potential of Cyanobacteria-Derived Bioactive Compounds in the Fight Against Infectious Diseases and Cancer. [Link]
- Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084.
- Hema, A., et al. (2020). Natural Products from Cyanobacteria: Focus on Beneficial Activities. Marine Drugs, 18(10), 494.
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The Emerging Landscape of Cyanobenzyl Benzoic Acid Analogs: A Technical Guide for Drug Discovery
Introduction: A Scaffold of Therapeutic Promise
In the landscape of medicinal chemistry, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutics. Its inherent properties, including the ability to participate in hydrogen bonding and its amenability to diverse chemical modifications, have made it a privileged structure in numerous clinically successful drugs.[1] The strategic incorporation of a cyanobenzyl moiety onto this scaffold gives rise to a class of compounds—cyanobenzyl benzoic acid analogs—with a compelling and diverse range of biological activities. This guide provides an in-depth exploration of these analogs, from their chemical synthesis and structure-activity relationships to their mechanisms of action and the experimental protocols required for their evaluation. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, blending established knowledge with actionable insights to accelerate the discovery and development of next-generation therapeutics based on this promising chemical scaffold.
I. Synthetic Strategies for Cyanobenzyl Benzoic Acid Analogs
The synthesis of cyanobenzyl benzoic acid analogs can be approached through several strategic routes, often involving the coupling of a cyanobenzyl-containing fragment with a benzoic acid derivative or the construction of one moiety on the other. The choice of synthetic pathway is often dictated by the desired substitution patterns on both aromatic rings, as well as considerations of yield, scalability, and environmental impact.
A. Convergent Synthesis: A Modular Approach
A common and versatile approach is the convergent synthesis, where the cyanobenzyl and benzoic acid components are synthesized separately and then coupled. This allows for the independent modification of each fragment, facilitating the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. A representative synthetic workflow is the etherification of a substituted phenol with a cyanobenzyl halide.
This protocol describes a representative synthesis of a cyanobenzyl benzoic acid analog via Williamson ether synthesis followed by hydrolysis.
Step 1: Synthesis of methyl 2-((4-cyanobenzyl)oxy)benzoate
-
Reagents and Materials:
-
Methyl salicylate
-
4-(bromomethyl)benzonitrile
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
-
Procedure:
-
To a solution of methyl salicylate (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 4-(bromomethyl)benzonitrile (1.1 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield methyl 2-((4-cyanobenzyl)oxy)benzoate.
-
Step 2: Hydrolysis to 2-((4-cyanobenzyl)oxy)benzoic Acid
-
Reagents and Materials:
-
Methyl 2-((4-cyanobenzyl)oxy)benzoate
-
Lithium hydroxide or Sodium hydroxide
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (1 M)
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Dissolve methyl 2-((4-cyanobenzyl)oxy)benzoate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (2.0 eq) to the solution and stir at room temperature for 4-6 hours, or until TLC indicates the complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, 2-((4-cyanobenzyl)oxy)benzoic acid.
-
Caption: Generalized apoptotic pathway induced by cyanobenzyl benzoic acid analogs.
B. Enzyme Inhibition
Beyond their anticancer effects, cyanobenzyl benzoic acid analogs have shown inhibitory activity against other classes of enzymes, highlighting their potential in treating a range of diseases.
Slingshot proteins are a family of phosphatases that play a critical role in regulating actin dynamics by dephosphorylating and activating cofilin. [2]The dysregulation of the SSH-cofilin pathway is implicated in cancer cell migration and invasion. [2]Certain para-substituted benzoic acid derivatives have been identified as competitive inhibitors of Slingshot phosphatases, with inhibition constants (Ki) in the low micromolar range. [2]By inhibiting SSH, these compounds can prevent cofilin dephosphorylation, leading to a decrease in actin dynamics and a reduction in cell migration. [2]
Caption: Inhibition of the Slingshot-cofilin signaling pathway.
III. Structure-Activity Relationship (SAR) Analysis
Understanding the relationship between the chemical structure of cyanobenzyl benzoic acid analogs and their biological activity is paramount for rational drug design. While a comprehensive SAR for this specific class is still emerging, trends can be inferred from studies on related benzoic acid derivatives.
A. Influence of Substituents on Anticancer Activity
-
Position of Linkage: The point of attachment of the cyanobenzyl group to the benzoic acid scaffold (ortho, meta, or para) can significantly impact activity.
-
Substituents on the Benzoic Acid Ring: Electron-donating groups (e.g., hydroxyl, methoxy) and electron-withdrawing groups (e.g., halogens, nitro) can modulate the electronic properties and binding affinity of the molecule. For some benzoic acid derivatives, hydroxyl groups have been shown to be important for HDAC inhibition. [3]* Substituents on the Cyanobenzyl Ring: The position and nature of substituents on the cyanobenzyl ring can influence lipophilicity, steric interactions with the target protein, and overall potency.
B. Quantitative SAR Data
The following table summarizes representative data for the anticancer and enzyme inhibitory activities of various benzoic acid derivatives.
| Compound Class | Target/Cell Line | Activity Metric | Value (µM) | Reference |
| Dihydroxybenzoic Acid | HDAC (in vitro) | Inhibition | Potent | [3] |
| 4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid | MCF-7 (breast cancer) | IC50 | Significant | [4] |
| para-Substituted Benzoic Acid Derivative (D3) | Slingshot Phosphatase | Ki | ~4 | [2] |
| Benzoic Acid Derivatives | HT29 (colon cancer) | IC50 | Variable | [5] |
| Novel Benzoic Acid Derivatives | STEP (phosphatase) | IC50 | Potent | [6] |
IV. Key Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel cyanobenzyl benzoic acid analogs, a suite of robust and reproducible in vitro assays is essential.
A. Antiproliferative Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the cyanobenzyl benzoic acid analogs in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
B. Cell Migration: Scratch (Wound Healing) Assay
The scratch assay is a straightforward method to study cell migration in vitro.
-
Cell Seeding:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
-
Creating the Scratch:
-
Using a sterile p200 pipette tip, create a straight scratch through the center of the cell monolayer.
-
Wash the wells with PBS to remove detached cells.
-
-
Compound Treatment and Imaging (T=0):
-
Replace the PBS with fresh culture medium containing the test compound or vehicle control.
-
Immediately capture images of the scratch at defined locations using a phase-contrast microscope. This is the 0-hour time point.
-
-
Incubation and Time-Lapse Imaging:
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere.
-
Capture images of the same locations at regular intervals (e.g., every 6, 12, or 24 hours) until the scratch in the control wells is nearly closed.
-
-
Data Analysis:
-
Measure the area or width of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure over time for each condition.
-
V. Conclusion and Future Directions
Cyanobenzyl benzoic acid analogs represent a versatile and promising class of compounds with significant potential in drug discovery, particularly in the areas of oncology and diseases characterized by aberrant cell migration. The synthetic accessibility of this scaffold allows for extensive SAR exploration to optimize potency and selectivity. Future research should focus on elucidating the specific molecular targets of these analogs and their downstream signaling effects. The development of more potent and selective inhibitors, guided by the principles and protocols outlined in this guide, will be crucial for translating the therapeutic promise of cyanobenzyl benzoic acid analogs into clinical reality.
References
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Anantharaju, P. G., Reddy, B. D., Padukudru, M. A., Chitturi, C. M. K., Vimalambike, M. G., & Madhunapantula, S. V. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Cancer Biology & Therapy, 18(7), 492–504. [Link]
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Anantharaju, P. G., Reddy, B. D., Padukudru, M. A., Chitturi, C. M. K., Vimalambike, M. G., & Madhunapantula, S. V. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PubMed. [Link]
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Chen, Y. F., et al. (2015). Behavior-selective Apoptotic Capacity of 4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid and its Methyl Derivatives on Two Breast Cancer Cell Lines. Anticancer Research, 35(1), 255-262. [Link]
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Kumar, A., Kamal, Y. K. T., Mishra, A. K., Singh, M., Singh, H., Kaushik, N., & Mishra, A. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Drug Discovery Technologies. [Link]
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Li, K. S., Xiao, P., Liu, D. L., et al. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. PubMed. [Link]
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Kabakaş, H. Ö., & S, M. (2024). THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. DergiPark. [Link]
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MDPI. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. [Link]
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Kaur, H., et al. (2016). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. PMC. [Link]
- Google Patents. (2003). Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
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Zhang, Y., et al. (2025). Design and synthesis of novel benzoic acid derivatives as striatal-enriched protein tyrosine phosphatase (STEP) inhibitors with neuroprotective properties. PubMed. [Link]
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MDPI. (2023). Kinetic Studies of Newly Patented Aminoalkanol Derivatives with Potential Anticancer Activity as Competitive Inhibitors of Prostate Acid Phosphatase. MDPI. [Link]
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MDPI. (2023). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]
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RSC Publishing. (2019). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Advances. [Link]
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Chang, T. C., et al. (2014). Synthesis and anticancer structure activity relationship investigation of cationic anthraquinone analogs. PubMed. [Link]
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ResearchGate. (2025). Structure-activity Relationship Studies of New Marine Anticancer Agents and their Synthetic Analogues. ResearchGate. [Link]
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Shagufta, & Ahmad, I. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Pharmaceutical Chemistry Journal, 57(5), 659–674. [Link]
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Methodological & Application
Protocol for etherification of 3-hydroxybenzoic acid with 2-cyanobenzyl bromide
Application Note & Protocol: Synthesis of 3-((2-cyanobenzyl)oxy)benzoic acid
Introduction and Significance
The synthesis of aryl benzyl ethers is a cornerstone transformation in organic chemistry, with wide-ranging applications in drug discovery, materials science, and the synthesis of complex natural products. The benzyl group serves as a robust protecting group for phenols and alcohols, stable to a wide range of reaction conditions but readily cleaved by hydrogenolysis.[1][2] The target molecule, 3-((2-cyanobenzyl)oxy)benzoic acid, is a bifunctional building block. The carboxylic acid and nitrile moieties offer orthogonal handles for further chemical elaboration, making it a valuable intermediate for the synthesis of novel pharmaceutical agents and functional materials.
This document provides a comprehensive, field-proven protocol for the etherification of 3-hydroxybenzoic acid with 2-cyanobenzyl bromide. The methodology is based on the principles of the Williamson ether synthesis.[3][4][5] We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, and offer expert guidance on reaction optimization, troubleshooting, and product characterization.
Mechanistic Rationale: The Williamson Ether Synthesis
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4][5][6] This pathway involves the backside attack of a nucleophile on an electrophilic carbon, leading to inversion of stereochemistry if the carbon is chiral. In this specific application, the key steps are:
-
Deprotonation: The phenolic hydroxyl group of 3-hydroxybenzoic acid is acidic (pKa ≈ 4 for the carboxylic acid, ≈ 10 for the phenol). A suitable base is used to deprotonate the more acidic carboxylic acid first, followed by the phenolic hydroxyl to generate the more potent phenoxide nucleophile.
-
Nucleophilic Attack: The resulting phenoxide ion acts as the nucleophile, attacking the electrophilic methylene carbon of 2-cyanobenzyl bromide.[6]
-
Displacement: The bromide ion is displaced as a leaving group in a concerted step, forming the new carbon-oxygen bond and yielding the desired ether product.[4]
Expert Insight: The choice of an appropriate base is critical. While strong bases like sodium hydride (NaH) can be used, a milder base such as potassium carbonate (K₂CO₃) is often sufficient and preferable for phenols.[7][8] It is strong enough to generate the phenoxide nucleophile but minimizes the risk of side reactions. The electrophile, 2-cyanobenzyl bromide, is a primary benzylic halide, which is ideal for SN2 reactions due to low steric hindrance and the stabilized transition state.[3][4][6] Using secondary or tertiary halides would strongly favor a competing E2 elimination reaction.[7][8]
Materials, Reagents, and Equipment
Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier Suggestion | Notes |
| 3-Hydroxybenzoic Acid | C₇H₆O₃ | 138.12 | 99-06-9 | Sigma-Aldrich | 99% purity or higher |
| 2-Cyanobenzyl bromide | C₈H₆BrN | 196.04 | 22115-41-9 | AK Scientific, Inc.[9] | Lachrymator, corrosive. Handle in a fume hood. |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 | Sigma-Aldrich | Anhydrous, fine powder |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Sigma-Aldrich | Anhydrous grade |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Fisher Scientific | ACS grade or higher |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | Fisher Scientific | ACS grade or higher |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | Fisher Scientific | 1 M aqueous solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | Sigma-Aldrich | Granular |
Equipment
-
Round-bottom flasks (50 mL, 100 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Heating mantle or oil bath with temperature control
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
TLC plates (silica gel 60 F₂₅₄) and developing chamber
-
UV lamp (254 nm)
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Detailed Experimental Protocol
This protocol is designed for a 5 mmol scale synthesis. All operations involving 2-cyanobenzyl bromide and DMF should be performed in a certified chemical fume hood.
Step 1: Reaction Setup
-
To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-hydroxybenzoic acid (0.69 g, 5.0 mmol, 1.0 eq.).
-
Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 3.0 eq.).
-
Add 25 mL of anhydrous N,N-dimethylformamide (DMF).
Step 2: Addition of Alkylating Agent
-
While stirring the suspension at room temperature, add 2-cyanobenzyl bromide (1.08 g, 5.5 mmol, 1.1 eq.) in one portion.
Step 3: Reaction and Monitoring
-
Equip the flask with a reflux condenser and heat the reaction mixture to 60-70 °C using a heating mantle or oil bath.
-
Maintain stirring at this temperature for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Mobile Phase: 7:3 Hexanes:Ethyl Acetate with 1% acetic acid.
-
Visualization: UV light (254 nm).
-
Expected Results: The spot for 3-hydroxybenzoic acid (starting material) should diminish over time, while a new, less polar spot for the product appears.
-
Step 4: Aqueous Work-up
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a 250 mL beaker containing 100 mL of cold water.
-
Acidify the aqueous solution to a pH of ~2 by slowly adding 1 M HCl. The product should precipitate as a solid.
-
Scientist's Note: Acidification protonates the carboxylate group, making the product less water-soluble and facilitating its extraction into an organic solvent.[12]
-
Step 5: Extraction and Purification
-
Transfer the mixture to a 250 mL separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers.
-
Wash the combined organic phase sequentially with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8][10]
-
The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel if necessary.
Product Characterization
Product: 3-((2-cyanobenzyl)oxy)benzoic acid Appearance: White to off-white solid. Expected Yield: 85-95%
| Technique | Expected Results |
| ¹H NMR | δ (ppm) in DMSO-d₆: ~13.0 (s, 1H, -COOH), ~7.9-7.5 (m, 7H, Ar-H), ~7.2 (m, 1H, Ar-H), ~5.3 (s, 2H, -O-CH₂-Ar) |
| ¹³C NMR | δ (ppm) in DMSO-d₆: ~167 (C=O), ~158 (C-O), ~138-115 (Ar-C & CN), ~70 (-O-CH₂-) |
| IR | (cm⁻¹): ~3200-2500 (broad, O-H of COOH), ~2225 (C≡N stretch), ~1700 (C=O stretch), ~1250 (C-O ether stretch) |
| Melting Point | A sharp melting point should be observed after purification. (Literature value for 3-cyanobenzoic acid is ~220 °C, the product will differ).[13] |
Safety and Hazard Management
-
General: Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
2-Cyanobenzyl bromide: Highly toxic, corrosive, and a lachrymator.[9][11] It causes severe skin burns and eye damage.[9][11] Always handle this reagent in a well-ventilated chemical fume hood. Avoid inhalation of dust and vapors. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[11]
-
DMF: Anhydrous DMF is a skin irritant and can be absorbed through the skin. Handle with care.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated organic waste should be collected separately.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive base (K₂CO₃ absorbed moisture).2. Insufficient temperature or reaction time.3. Poor quality of 2-cyanobenzyl bromide. | 1. Use freshly opened or oven-dried K₂CO₃.2. Increase temperature to 80 °C and/or extend reaction time, monitoring by TLC.[8]3. Verify the purity of the alkylating agent. |
| Low Yield | 1. Incomplete reaction.2. Product loss during aqueous work-up.3. Inefficient extraction. | 1. See "Low or No Reaction".2. Ensure the aqueous layer is sufficiently acidified (pH < 3) before extraction.3. Perform additional extractions with ethyl acetate. |
| Presence of Side Products | 1. C-alkylation on the phenol ring.2. Dimerization or polymerization of benzyl bromide. | 1. This is less common with phenoxides but possible. Purification by column chromatography should separate isomers.2. Ensure the reaction is not overheated. Add the benzyl bromide slowly if this is a persistent issue. |
References
-
Vedantu. (n.d.). Williamson Ether Synthesis: Mechanism, Steps & Example. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Nucleophilic Substitution: The Synthesis of 4-Methylphenoxyacetic Acid. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
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Khodaei, M. M., et al. (2025, August 6). Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. ResearchGate. Retrieved from [Link]
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Pharma Education Center. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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Organic Chemistry. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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Kamal, A., et al. (n.d.). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Indian Academy of Sciences. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols | Request PDF. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer. Retrieved from [Link]
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Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. Retrieved from [Link]
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ResearchGate. (2017, April 17). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?. Retrieved from [Link]
- Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
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PrepChem.com. (n.d.). Preparation of benzyl phenyl ether. Retrieved from [Link]
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Organic Syntheses. (n.d.). p-HYDROXYBENZOIC ACID. Retrieved from [Link]
- Google Patents. (n.d.). EP0039812A1 - Preparation of 3-hydroxybenzoic acid.
- Google Patents. (n.d.). US3235588A - Purification of benzoic acid.
- Google Patents. (n.d.). US4354038A - Process for the preparation of 3-hydroxybenzoic acid.
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Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
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SynOpen. (n.d.). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Retrieved from [Link]
-
European Patent Office. (1999, September 23). EP 0989115 A2 - Process for producing cyanobenzoic acid derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN103214396B - Production method of 3-cyanobenzoic acid.
-
ResearchGate. (2025, August 8). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved from [Link]
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Application Notes & Protocols: Strategic Coupling of 2-Cyanobenzyl Bromide and Hydroxybenzoic Acids
Authored by: Gemini, Senior Application Scientist
Abstract
The O-alkylation of hydroxybenzoic acids with 2-cyanobenzyl bromide is a pivotal transformation in synthetic organic chemistry, yielding 2-(carboxyphenoxy)methyl]benzonitrile derivatives. These products serve as valuable intermediates in the synthesis of agrochemicals and pharmaceuticals, including antihistamines and antidepressants.[1] This guide provides a comprehensive overview of the underlying Williamson ether synthesis mechanism, a detailed analysis of reagent selection, and robust, step-by-step protocols for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices, focusing on the selection of bases and solvents to optimize reaction efficiency and yield, and provide troubleshooting strategies for common challenges.
The Underlying Chemistry: A Williamson Ether Synthesis Approach
The coupling of a hydroxybenzoic acid and 2-cyanobenzyl bromide is a classic example of the Williamson ether synthesis. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3][4] The process is initiated by the deprotonation of the phenolic hydroxyl group of the hydroxybenzoic acid by a suitable base. This generates a phenoxide ion, a potent nucleophile. The phenoxide then attacks the electrophilic benzylic carbon of 2-cyanobenzyl bromide, displacing the bromide leaving group in a single, concerted step to form the desired ether linkage.[3][5]
The benzylic carbon of 2-cyanobenzyl bromide is an excellent electrophile for SN2 reactions due to the resonance stabilization of the transition state provided by the adjacent benzene ring.[6] Furthermore, as a primary halide, it is not sterically hindered, which minimizes competing elimination (E2) reactions that can be problematic with secondary or tertiary halides.[2][7]
Caption: The SN2 mechanism for the Williamson ether synthesis.
Strategic Reagent Selection
The success of the synthesis hinges on the judicious selection of the base and solvent. These components dictate the reaction rate, yield, and purity of the final product.
2.1. The Base: Activating the Nucleophile
The base's primary role is to deprotonate the phenolic hydroxyl group. Both the phenolic proton (pKa ~10) and the carboxylic acid proton (pKa ~4-5) are acidic. A sufficient amount of base is required to deprotonate the more acidic carboxylic acid first, followed by the phenol to generate the reactive phenoxide. Weak inorganic bases are generally preferred.
| Base | Key Characteristics | Advantages | Disadvantages | Recommended Use Case |
| Potassium Carbonate (K₂CO₃) | Weak base, inexpensive, moderately soluble in polar aprotic solvents. | Cost-effective, environmentally friendly, and suitable for a wide range of substrates.[8] Easy to handle. | Can require higher temperatures and longer reaction times compared to stronger bases.[9] Low solubility can be a limiting factor.[10] | General-purpose, large-scale synthesis where cost is a primary concern. |
| Cesium Carbonate (Cs₂CO₃) | Weak base, highly soluble in organic solvents like acetonitrile.[10][11] | Often provides significantly higher yields and allows for milder reaction conditions (lower temperatures, shorter times).[10][12] The "cesium effect" leads to a more 'naked' and reactive phenoxide ion.[10] | Significantly more expensive than K₂CO₃.[13] | For difficult couplings, acid-sensitive substrates, or when maximizing yield is critical.[11] |
| Sodium Hydride (NaH) | Very strong, non-nucleophilic base. | Irreversibly deprotonates the phenol, driving the reaction to completion.[2][4] | Highly reactive and moisture-sensitive, requiring anhydrous solvents and inert atmosphere techniques. Generates flammable H₂ gas. Can be too harsh for sensitive functional groups. | When a very strong base is required and other bases fail. Requires experienced handling. |
2.2. The Solvent: The Reaction Medium
The solvent choice is critical for an SN2 reaction. Polar aprotic solvents are ideal as they can solvate the cation (K⁺, Cs⁺) without strongly solvating the phenoxide anion, leaving it free and highly nucleophilic.[3]
| Solvent | Boiling Point | Key Characteristics | Considerations |
| N,N-Dimethylformamide (DMF) | 153 °C | Excellent solvating power for both reactants and inorganic bases. High boiling point allows for a wide temperature range.[1][3] | Can be difficult to remove completely during work-up. Potential for decomposition at high temperatures. |
| Acetonitrile (CH₃CN) | 82 °C | Good solvating properties, lower boiling point makes it easier to remove. Particularly effective with Cs₂CO₃.[3][10] | Lower boiling point limits the maximum reaction temperature. |
| Acetone | 56 °C | A less polar option, can be effective but may lead to slower reaction rates.[9] Easy to remove. | Low boiling point significantly restricts the reaction temperature. Solubility of carbonate bases is lower. |
2.3. Optional Catalysts
In certain cases, catalysts can be employed to accelerate the reaction.
-
Phase-Transfer Catalysts (PTC): Reagents like tetrabutylammonium bromide (TBAB) can be used in biphasic systems to shuttle the phenoxide ion from an aqueous or solid phase into the organic phase where the alkyl halide resides, accelerating the reaction.[3][14][15][16]
-
Potassium Iodide (KI): When using a less reactive alkyl chloride (e.g., 2-cyanobenzyl chloride), a catalytic amount of KI can be added. The iodide ion undergoes a Finkelstein reaction with the chloride to generate the more reactive alkyl iodide in situ, increasing the overall reaction rate.[5]
Detailed Experimental Protocols
Safety Precaution: 2-Cyanobenzyl bromide is a lachrymator and should be handled with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated chemical fume hood.[17]
Protocol A: General Purpose Synthesis using K₂CO₃ in DMF
This protocol is a cost-effective and reliable method suitable for most hydroxybenzoic acid substrates.
Materials:
-
Hydroxybenzoic acid (e.g., 4-hydroxybenzoic acid) (1.0 eq)
-
2-Cyanobenzyl bromide (1.05 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of hydroxybenzoic acid).
-
Reagent Addition: Add 2-cyanobenzyl bromide (1.05 eq) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into a beaker containing cold water (approx. 10 times the volume of DMF) with vigorous stirring. A precipitate should form.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with water to remove DMF and inorganic salts.[1]
-
-
Purification:
-
Dry the crude solid in vacuo.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the purified product.[1]
-
Protocol B: High-Yield Synthesis using Cs₂CO₃ in Acetonitrile
This protocol is optimized for higher yields and is particularly useful for less reactive phenols or base-sensitive substrates.
Materials:
-
Hydroxybenzoic acid (1.0 eq)
-
2-Cyanobenzyl bromide (1.1 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous Acetonitrile (CH₃CN)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add the hydroxybenzoic acid (1.0 eq) and cesium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile (approx. 10-15 mL per gram of hydroxybenzoic acid).
-
Reagent Addition: Add 2-cyanobenzyl bromide (1.1 eq) to the suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and stir until TLC analysis indicates complete consumption of the starting material (typically 2-6 hours).[10]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (cesium bromide) and wash the solids with a small amount of acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure to remove the solvent.
-
-
Purification:
-
Dissolve the resulting residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic solution sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
If necessary, purify the product further by column chromatography on silica gel or recrystallization.
-
Caption: General experimental workflow for the coupling reaction.
Troubleshooting and Side Reactions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive base (e.g., K₂CO₃ absorbed moisture).2. Insufficient temperature or reaction time.3. Poor quality of 2-cyanobenzyl bromide. | 1. Use freshly dried, anhydrous base and solvent.2. Increase temperature (within solvent limits) or extend reaction time. Monitor via TLC.3. Purify the alkyl bromide by recrystallization if necessary.[17] |
| Low Yield | 1. Incomplete reaction.2. Product loss during aqueous work-up (if slightly water-soluble).3. Competing side reactions. | 1. Switch to a more effective base/solvent system (e.g., Protocol B with Cs₂CO₃).2. During work-up, extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to recover dissolved product.3. Ensure anhydrous conditions and consider lowering the temperature. |
| Formation of Impurities | 1. C-alkylation: The phenoxide attacks through a ring carbon instead of the oxygen.[4]2. Hydrolysis: The nitrile group on the product hydrolyzes to a carboxylic acid or amide if conditions are too harsh (strong acid/base) or if water is present at high temperatures.[18] | 1. C-alkylation is generally minor for phenoxides. Using polar aprotic solvents favors O-alkylation.[4]2. Use mild bases (carbonates), avoid strong acids during work-up, and ensure anhydrous conditions during the reaction. |
References
- Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995). Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate. Synthetic Communications, 25(9), 1367-1370.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Wikipedia. (n.d.). Williamson ether synthesis.
- PTC Organics Inc. (n.d.). PTC N-Alkylation: Is Expensive Cesium Carbonate Necessary?
- Semantic Scholar. (n.d.). Synthesis of alkly aryl ethers cesium carbonate catalyzed O-alkylation of phenol.
- Utah Tech University. (n.d.). Williamson Ether Synthesis.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- ResearchGate. (2023). Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor.
- Alfa Chemistry. (n.d.). Applications of Potassium Carbonate as Catalyst or Reagent in Organic Synthesis.
- Albemarle. (n.d.). CATALYSTS CESIUM.
- Semantic Scholar. (n.d.). Cesium carbonate Catalyzed O-Alkylation of Phenol to Synthesize Alkly Aryl Ethers.
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
- Google Patents. (n.d.). Process for alkoxylation of phenols.
- Dalal Institute. (n.d.). Phase Transfer Catalysis.
- Journal of Chemical Education. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis.
- Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis.
- ChemicalBook. (2026). 2-Cyanobenzyl bromide.
- Xu, L. F., & Zheng, T. C. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry, 24(11), 5329-5331.
- BenchChem. (2025). Side reactions and byproduct formation in the cyanation of benzyl halides.
- Khan Academy. (n.d.). Reactions at the benzylic position.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. byjus.com [byjus.com]
- 6. Khan Academy [khanacademy.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Phenol Alkylation using Cs2CO3 as base , Hive Novel Discourse [chemistry.mdma.ch]
- 11. old.inno-chem.com.cn [old.inno-chem.com.cn]
- 12. researchgate.net [researchgate.net]
- 13. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 14. cactus.utahtech.edu [cactus.utahtech.edu]
- 15. dalalinstitute.com [dalalinstitute.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 2-Cyanobenzyl bromide | 22115-41-9 [chemicalbook.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Strategic Optimization of Williamson Ether Synthesis for Cyanobenzyl Ethers
Application Note | Organic Synthesis & Process Development
Executive Summary
Cyanobenzyl ethers are critical pharmacophores and intermediates in the synthesis of bioactive compounds, including anti-arrhythmic agents, antihistamines, and agrochemicals. While the Williamson ether synthesis is a textbook transformation, the specific application to cyanobenzyl halides (e.g., 4-cyanobenzyl bromide) presents unique challenges often overlooked in general protocols.
The electron-withdrawing nature of the cyano group enhances the electrophilicity of the benzylic carbon, theoretically accelerating the reaction. However, this same electronic activation renders the nitrile moiety susceptible to hydrolysis under the strong basic/aqueous conditions often employed in classical ether synthesis. Furthermore, the solubility profiles of cyanobenzyl halides often demand polar aprotic solvents that complicate workup.
This guide provides two optimized protocols: a Homogeneous Method utilizing the "Cesium Effect" for high-value/difficult substrates, and a Phase Transfer Catalysis (PTC) method for scalable, green processing.
Mechanistic Insights & Critical Parameters
2.1 The "Cesium Effect" in Etherification
For difficult phenolic substrates or when avoiding hazardous hydrides (NaH), Cesium Carbonate (
-
Causality: The large ionic radius of
(1.67 Å) creates a "loose" ion pair with the phenoxide/alkoxide anion. This increases the nucleophilicity of the oxygen anion compared to tighter or ion pairs. -
Solubility: Unlike
, has appreciable solubility in organic solvents like DMF and MeCN, facilitating a more homogeneous reaction profile.
2.2 Nitrile Stability & Side Reactions
The nitrile group (
-
Risk: Refluxing 4-cyanobenzyl bromide in aqueous NaOH (classical Williamson) often leads to partial hydrolysis to the amide (
) or carboxylic acid ( ). -
Solution: Anhydrous conditions (Protocol A) or controlled Phase Transfer Catalysis (Protocol B) where the bulk base remains in the aqueous phase, separated from the organic nitrile.
2.3 Reaction Pathway Visualization
The following diagram outlines the mechanistic flow and critical decision points for optimization.
Figure 1: Decision matrix for selecting the optimal synthesis pathway based on substrate sensitivity and scale.
Experimental Protocols
Protocol A: The "Cesium Effect" (High Yield / Difficult Substrates)
Best for: Complex phenols, small-scale discovery chemistry, and substrates sensitive to water.
Reagents:
-
Substrate (Alcohol/Phenol): 1.0 equiv
-
4-Cyanobenzyl bromide: 1.1 – 1.2 equiv
-
Cesium Carbonate (
): 1.5 – 2.0 equiv -
Solvent: Anhydrous DMF or Acetonitrile (0.1 M concentration)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Nitrogen (
). -
Solvation: Dissolve the phenol/alcohol (1.0 equiv) in anhydrous DMF.
-
Activation: Add
(1.5 equiv) in a single portion. Stir at room temperature for 30 minutes.-
Why: This pre-stir allows for the formation of the "loose" cesium phenoxide ion pair before the electrophile is introduced.
-
-
Addition: Add 4-cyanobenzyl bromide (1.1 equiv) dropwise (if liquid) or portion-wise (if solid).
-
Reaction: Stir at 60°C for 2–4 hours. Monitor by TLC (typically 20% EtOAc/Hexanes).
-
Note: Do not exceed 80°C to prevent degradation of the DMF or nitrile.
-
-
Workup: Dilute with Ethyl Acetate. Wash copiously with water (
) and LiCl solution ( ) to remove DMF. Dry organic layer over .[1][2]
Protocol B: Phase Transfer Catalysis (Green / Scalable)
Best for: Large-scale synthesis (>10g), simple substrates, and minimizing organic solvent waste.
Reagents:
-
Substrate: 1.0 equiv
-
4-Cyanobenzyl bromide: 1.1 equiv
-
Catalyst: Tetrabutylammonium iodide (TBAI) or Bromide (TBAB) (0.05 equiv / 5 mol%)
-
Base: NaOH (30% aqueous solution)
-
Solvent: Toluene (or DCM)
Step-by-Step Methodology:
-
Biphasic Setup: In a flask, combine the substrate and 4-cyanobenzyl bromide in Toluene (3-4 volumes).
-
Catalyst Addition: Add TBAI (5 mol%). Stir vigorously to disperse the solid.
-
Base Addition: Add 30% NaOH solution (2.0 equiv).
-
Reaction: Heat to 50°C with vigorous stirring (essential for interfacial surface area).
-
Workup: Separate layers. The organic layer contains the product.[1] The aqueous layer contains the salt waste. Wash organic layer with water/brine.[1][2]
Comparative Optimization Data
The following table summarizes typical yield and impurity profiles based on reaction conditions.
| Parameter | Protocol A ( | Protocol B (PTC/Toluene) | Classical ( | Classical ( |
| Yield | 92 - 98% | 85 - 93% | 88 - 95% | 40 - 60% |
| Reaction Time | 2 - 4 h | 4 - 12 h | 1 - 2 h | 12 - 24 h |
| Nitrile Hydrolysis | < 0.1% (None) | < 1% (Low) | < 0.1% (None) | High (>20%) |
| Moisture Sensitivity | High | Low | Extreme (Fire Risk) | None |
| Workup Difficulty | High (DMF removal) | Low (Separation) | Medium (Quench) | Medium |
| Cost | High (Cesium) | Low | Medium | Very Low |
Troubleshooting & Quality Control
Issue: Low Yield / Incomplete Conversion
-
Cause: 4-cyanobenzyl bromide is a lachrymator and can degrade if stored improperly.
-
Fix: Recrystallize the bromide reagent from ethanol before use if it appears yellow/brown.
-
PTC Specific: Stirring rate is too low. PTC is diffusion-controlled; increase RPM to create an emulsion.
Issue: New Spot on TLC (Lower
-
Cause: Nitrile hydrolysis to amide (
).[8] -
Diagnostic: Check IR for a doublet peak around 3100-3300
( ) and carbonyl stretch at 1650-1690 . -
Fix: Lower temperature. Ensure the aqueous base in PTC is not too concentrated (>50% NaOH promotes hydrolysis). Switch to Protocol A (Anhydrous).
Issue: O-Alkylation vs. C-Alkylation (Phenols)
-
Cause: Ambient phenoxide can attack via Carbon (ortho/para) rather than Oxygen.
-
Fix: Use
in DMF. The "loose" ion pair promotes O-alkylation (Hard-Soft Acid Base theory).
References
-
Williamson Ether Synthesis Mechanism & Scope. Master Organic Chemistry. (2014).[6] "The Williamson Ether Synthesis."[2][3][4][6][7][9][11][12] [Link]
-
Nitrile Hydrolysis Conditions. Chemistry Steps. "The Mechanism of Nitrile Hydrolysis To Carboxylic Acid."[1][3] [Link]
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. byjus.com [byjus.com]
- 5. tailoredread.com [tailoredread.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 11. rroij.com [rroij.com]
- 12. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Chemoselective Saponification of Benzoic Acid Esters in the Presence of Nitriles
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of selective ester hydrolysis while preserving a nitrile functionality within the same molecule. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your synthesis.
Introduction: The Challenge of Chemoselectivity
Saponification, the hydrolysis of an ester under basic conditions, is a fundamental transformation in organic synthesis.[1][2][3][4] However, when a molecule also contains a nitrile group, this seemingly straightforward reaction presents a significant chemoselectivity challenge. The nitrile group is also susceptible to hydrolysis under basic conditions, proceeding through an amide intermediate to ultimately yield a carboxylic acid.[5][6][7][8] This competing reaction can lead to undesired byproducts, reducing the yield and purity of the target carboxylic acid.
This guide will explore the mechanistic underpinnings of both reactions and provide actionable strategies to favor ester saponification over nitrile hydrolysis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the saponification of a benzoic acid ester that also contains a nitrile group.
Problem 1: Significant formation of the corresponding amide or carboxylic acid from the nitrile group.
-
Probable Cause: The reaction conditions (temperature, base concentration, reaction time) are too harsh, promoting the hydrolysis of the less reactive nitrile group.[5] Nitrile hydrolysis, like ester saponification, is accelerated by strong bases and higher temperatures.[5][7][9]
-
Solution:
-
Lower the Reaction Temperature: Perform the saponification at a lower temperature (e.g., room temperature or even 0 °C). The activation energy for nitrile hydrolysis is generally higher than for ester saponification, so lowering the temperature will disproportionately slow the undesired reaction.
-
Use a Milder Base: Instead of strong hydroxides like NaOH or KOH, consider weaker inorganic bases such as potassium carbonate (K₂CO₃) or lithium hydroxide (LiOH), which can provide sufficient nucleophilicity to hydrolyze the ester while minimizing nitrile attack.[10][11] In some cases, organic superbases with high solubility in organic solvents, like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have been used, though careful optimization is required.[12]
-
Reduce Reaction Time: Monitor the reaction closely using techniques like TLC or LC-MS. Quench the reaction as soon as the starting ester is consumed to prevent prolonged exposure of the nitrile to basic conditions.
-
Control Water Concentration: The kinetics of the reaction can be sensitive to the amount of water present. In some cases, minimizing the water content can help to suppress the rate of nitrile hydrolysis.[12]
-
Problem 2: Low or incomplete conversion of the benzoic acid ester.
-
Probable Cause: The reaction conditions are too mild to effect complete saponification, or steric hindrance around the ester group is slowing the reaction.[13][14]
-
Solution:
-
Gradual Increase in Temperature: If the reaction is sluggish at room temperature, gradually increase the temperature while carefully monitoring for the onset of nitrile hydrolysis. A modest increase to 40-50 °C may be sufficient.
-
Solvent Optimization: The choice of solvent can significantly impact reaction rates.[15] A solvent system that fully dissolves both the substrate and the basic reagent is crucial. Protic co-solvents like methanol or ethanol are often used with water to improve solubility.[11] Aprotic polar solvents like THF can also be effective.[11]
-
Increase Base Equivalents: While avoiding overly harsh conditions, a moderate increase in the equivalents of a milder base can sometimes drive the reaction to completion without significantly increasing nitrile hydrolysis.
-
Problem 3: Formation of complex mixtures and difficulty in purification.
-
Probable Cause: A combination of incomplete ester saponification and partial nitrile hydrolysis is occurring, leading to a mixture of starting material, desired product, and nitrile-derived impurities.
-
Solution:
-
Re-evaluate the Synthetic Strategy: If optimizing reaction conditions proves difficult, consider an orthogonal protecting group strategy.[10][16][17][18][19] This involves using protecting groups for the acid and nitrile that can be removed under different, non-interfering conditions. For example, a benzyl ester can be cleaved by hydrogenolysis, which will not affect the nitrile.[10]
-
Enzymatic Hydrolysis: Lipases can offer high chemoselectivity for ester hydrolysis under mild conditions, often avoiding side reactions with other functional groups.[20][21][22] This approach is particularly useful for complex molecules where traditional chemical methods fail.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in the mechanism of basic hydrolysis of esters and nitriles?
A1: The basic hydrolysis of both esters and nitriles involves nucleophilic attack by a hydroxide ion.[3][6][23][24][25] However, the electrophilicity of the carbonyl carbon in an ester is generally greater than that of the nitrile carbon. The saponification of an ester proceeds via a tetrahedral intermediate, followed by the expulsion of an alkoxide leaving group.[3][24][26] The hydrolysis of a nitrile also begins with hydroxide attack on the carbon of the C≡N triple bond, forming an imine anion which is then protonated to an imidic acid.[6][8][23] This tautomerizes to an amide, which can then undergo further hydrolysis to a carboxylate.[6]
Q2: Why is nitrile hydrolysis generally slower than ester saponification under basic conditions?
A2: The carbon-nitrogen triple bond in a nitrile is less polarized and therefore less electrophilic than the carbon-oxygen double bond in an ester. Additionally, the tetrahedral intermediate formed during ester saponification is stabilized by the presence of two oxygen atoms. The final, irreversible acid-base reaction between the carboxylic acid and the alkoxide is a strong thermodynamic driving force for saponification.[24][27]
Q3: Are there any specific bases that are known to be more selective for ester saponification over nitrile hydrolysis?
A3: While there is no universally "best" base, milder bases are generally preferred. Lithium hydroxide (LiOH) is often cited as a milder alternative to NaOH and KOH for saponification.[10][11] In a notable case study by Pfizer for the synthesis of danuglipron, potassium phosphate (K₃PO₄) in a trifluoroethanol (TFE)/water mixture was found to be highly effective and selective.[12]
Q4: Can I use acidic conditions to hydrolyze the ester instead?
A4: While acid-catalyzed hydrolysis of esters is possible, it is a reversible reaction.[1][25] More importantly, nitriles are also readily hydrolyzed under acidic conditions, often more so than under basic conditions, to form amides or carboxylic acids.[5][28][7][29] Therefore, switching to acidic conditions is unlikely to solve the selectivity problem and may even exacerbate it.
Q5: How can I effectively monitor the reaction to prevent over-running and subsequent nitrile hydrolysis?
A5: Thin-Layer Chromatography (TLC) is a rapid and effective method. The starting benzoic acid ester will be less polar than the resulting benzoic acid. The nitrile-derived amide and carboxylic acid will also have different polarities. By co-spotting the reaction mixture with the starting material, you can monitor the disappearance of the ester. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more quantitative and sensitive monitoring.
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Selective Saponification
| Parameter | Condition 1 (Mild) | Condition 2 (Moderate) |
| Base | LiOH·H₂O | K₃PO₄ |
| Equivalents of Base | 1.5 - 2.0 | 2.5 |
| Solvent System | THF/H₂O (4:1) | TFE/H₂O (e.g., 8 mL/g substrate with 3 eqv. H₂O)[12] |
| Temperature | 0 °C to Room Temperature | Room Temperature to 40 °C |
| Monitoring Interval | Every 30 minutes | Every 30-60 minutes |
Protocol: Selective Saponification using Lithium Hydroxide
-
Dissolve the nitrile-containing benzoic acid ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 4:1 ratio) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture to 0 °C in an ice bath.
-
Add lithium hydroxide monohydrate (1.5 eq) in one portion.
-
Stir the reaction at 0 °C and monitor its progress by TLC every 30 minutes.
-
If the reaction is slow, allow it to warm to room temperature and continue monitoring.
-
Once the starting material is consumed, carefully acidify the reaction mixture with cold 1 M HCl to a pH of ~3.[9][11]
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[9]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid.[9]
Visualizing the Competing Pathways
The following diagram illustrates the decision-making process when troubleshooting the saponification of a nitrile-containing benzoic acid ester.
Caption: Troubleshooting workflow for selective saponification.
The following diagram illustrates the competing reaction pathways.
Caption: Competing hydrolysis pathways for a nitrile-containing ester.
References
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]
-
Chemguide. (n.d.). hydrolysis of nitriles. Retrieved from [Link]
-
Chemistry Steps. (2022, May 14). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Scientific Update. (2024, July 24). Ester, Nitrile and Oxetane Play Nice. Retrieved from [Link]
-
Fiveable. (2025, September 15). 11.3 Protecting groups - Organic Chemistry II. Retrieved from [Link]
-
IIT. (2020, October 26). Protecting Groups. Retrieved from [Link]
-
PubMed. (2019, November 23). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. Retrieved from [Link]
-
OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]
-
MDPI. (2019, November 23). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. Retrieved from [Link]
-
Kocienski, P. J. (n.d.). 1.2 Deprotection: The Concept of Orthogonal Sets. In Protecting Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). CeO2-catalysed one-pot selective synthesis of esters from nitriles and alcohols. Retrieved from [Link]
-
YouTube. (2020, May 5). Lec 15 Hydrolysis of Esters and Amides and the Chemistry of Nitriles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
-
Matmatch. (2024, February 22). Three types of hydrolysis and ways to prevent hydrolysis. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Kinetic studies in ester hydrolysis. Retrieved from [Link]
- Google Patents. (n.d.). US8198054B2 - Method for the chemo-selective enzymatic hydrolysis if a diester compound for preparing a monoester monoacid compound.
-
YouTube. (2021, February 13). Preparation of Carboxylic Acids | Hydrolysis of Esters, Amides, Nitriles & More Explained. Retrieved from [Link]
-
Scribd. (n.d.). Saponification: Hydrolysis of Esters | PDF | Reaction Rate. Retrieved from [Link]
-
YouTube. (2020, May 1). Ester hydrolysis of multi-functional ester groups in a molecule: Explanation step-wise and mechanism. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nitriles to Esters. Retrieved from [Link]
-
eGyanKosh. (n.d.). TO STUDY THE KINETICS OF SAPONIFICATION OF AN ESTER BY TITRIMETRY. Retrieved from [Link]
-
YouTube. (2025, January 11). Saponification Reaction of Esters. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Saponification of Esters. Retrieved from [Link]
-
Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from [Link]
-
Quora. (2020, April 21). What is a saponification reaction, and where is it used?. Retrieved from [Link]
-
ScienceDirect. (n.d.). Fatty acid methyl esters into nitriles: Acid–base properties for enhanced catalysts. Retrieved from [Link]
- Google Patents. (n.d.). US4450112A - Process for converting nitriles to carboxylic esters.
- Google Patents. (n.d.). EP2091905A1 - Method for converting nitrile compounds into corresponding carboxylic acids and esters.
-
University of Arizona. (n.d.). 13 Saponification of Esters. Retrieved from [Link]
Sources
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- 2. scribd.com [scribd.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
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- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. fiveable.me [fiveable.me]
- 11. One moment, please... [operachem.com]
- 12. scientificupdate.com [scientificupdate.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
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- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. Protecting group - Wikipedia [en.wikipedia.org]
- 19. Protective Groups [organic-chemistry.org]
- 20. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters [mdpi.com]
- 22. US8198054B2 - Method for the chemo-selective enzymatic hydrolysis if a diester compound for preparing a monoester monoacid compound - Google Patents [patents.google.com]
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Technical Support Center: Synthesis of 3-[(2-Cyanophenyl)methoxy]benzoic acid
Welcome to the technical support center for the synthesis of 3-[(2-Cyanophenyl)methoxy]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols to improve the yield and purity of your synthesis.
Overview of the Synthesis
The synthesis of 3-[(2-Cyanophenyl)methoxy]benzoic acid is typically achieved via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide on an electrophilic carbon by an alkoxide or phenoxide. In this specific case, the phenoxide is generated from 3-hydroxybenzoic acid, which then attacks 2-cyanobenzyl halide (bromide or chloride) to form the desired ether linkage.
The core reaction is illustrated below:
Technical Support Center: Solubility Optimization for 3-[(2-Cyanophenyl)methoxy]benzoic acid
Topic: Troubleshooting Low Solubility & Formulation Strategies Product Class: Benzoic Acid Derivatives / Aryl Ethers Audience: Researchers, Medicinal Chemists, and Formulation Scientists
Executive Summary & Physicochemical Profile[1]
The Core Issue: Users frequently report precipitation of 3-[(2-Cyanophenyl)methoxy]benzoic acid when diluting organic stock solutions into aqueous buffers (e.g., PBS, cell culture media). This "crash-out" phenomenon is governed by the compound's intrinsic lipophilicity and the pH-dependent ionization of its carboxylic acid moiety.
Chemical Identity & Behavior:
-
Functional Groups: Carboxylic acid (Hydrophilic only when ionized), Ether linkage (Lipophilic), Cyanophenyl group (Lipophilic/Electron-withdrawing).
-
pKa: Estimated ~3.8 – 4.2 (Typical for meta-substituted benzoic acids).
-
LogP: Estimated > 2.5 (High lipophilicity due to aromatic rings and ether linkage).
-
Solubility Profile:
-
pH < 4 (Stomach acid/Acidic buffers):Insoluble (Protonated, neutral form).
-
pH > 6 (PBS/Blood):Variably Soluble (Ionized, anionic form).
-
Organic Solvents (DMSO, Ethanol):Highly Soluble .
-
Decision Matrix: Selecting the Right Solvent System
Before starting, identify your application. The "best" solvent depends entirely on the biological tolerance of your system.
Figure 1: Decision matrix for solvent selection based on experimental context.
Troubleshooting Guides
Guide A: The "Crash-Out" in Cell Culture Media
Symptom: You prepared a clear stock solution in DMSO, but upon adding it to DMEM/RPMI, the solution turned cloudy or crystals formed.
Root Cause:
This is the Solubility Cliff . The compound is hydrophobic.[1] When you dilute the DMSO into water, the solvent's "solubilizing power" (dielectric constant) drops instantly. If the concentration exceeds the intrinsic aqueous solubility (
Protocol: The Step-Wise Dilution Method Do not add the DMSO stock directly to a large volume of cold media.
-
Prepare Stock: Dissolve compound in anhydrous DMSO to 1000x the final desired concentration (e.g., 10 mM stock for 10 µM final).
-
Warm the Media: Pre-warm your culture media to 37°C. Solubility increases with temperature.
-
Vortexing Addition:
-
Pipette the media into a tube.
-
While vortexing the media gently, slowly inject the DMSO stock into the center of the liquid vortex.
-
Why? This prevents local regions of high concentration where precipitation nuclei form.
-
-
Visual Check: Inspect for turbidity. If cloudy, sonicate for 5 minutes at 40°C.
| Parameter | Recommended Limit | Notes |
| Max DMSO % | < 0.5% (v/v) | Most cell lines tolerate up to 0.5%. Sensitive lines (primary neurons) need < 0.1%. |
| Max Conc. | 10 - 50 µM | Above this, you likely need a carrier (BSA or Cyclodextrin). |
Guide B: Preparing Aqueous Solutions (Salt Formation)
Symptom: The compound floats on top of water and refuses to dissolve, even with vortexing.
Root Cause:
You are trying to dissolve the free acid in neutral water. The pH of distilled water (~5.5-6.0) is often not high enough to fully ionize the benzoic acid group (
Protocol: In Situ Salt Formation Transform the insoluble acid into a soluble sodium salt.
-
Weigh: Place 10 mg of 3-[(2-Cyanophenyl)methoxy]benzoic acid in a vial.
-
Stoichiometry: Calculate the molar equivalent of NaOH.
-
MW: ~253.25 g/mol .
-
Moles: 10 mg / 253.25 = ~39.5 µmol.
-
-
Add Base: Add 1.0 equivalent of 1M NaOH (approx 39.5 µL) directly to the powder.
-
Add Buffer: Immediately add PBS (pH 7.4) or water to the desired volume.
-
Check pH: Ensure final pH is > 7.0. If the solution is acidic, the compound will re-precipitate.
Scientific Validation (The Henderson-Hasselbalch Logic):
-
If pKa ≈ 4.0, you need pH > 6.0 for complete solubilization.
Figure 2: The reversible ionization mechanism governing aqueous solubility.
Guide C: Advanced Formulation (Cyclodextrins)
Symptom: You need high concentrations (>1 mM) for animal dosing, but DMSO is toxic and pH adjustment causes tissue irritation.
Solution: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . Cyclodextrins form a "host-guest" complex, encapsulating the lipophilic cyanophenyl ring inside a hydrophobic cavity while presenting a hydrophilic exterior to the water.
Protocol:
-
Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.
-
Add the compound powder to this vehicle.
-
Sonicate for 20-30 minutes at 40°C.
-
If the solution remains cloudy, adjust pH to 7.5 using dilute NaOH.
-
Filter sterilize (0.22 µm).
Frequently Asked Questions (FAQ)
Q: Can I autoclave the solution? A: No. While the ether linkage is stable, the nitrile (cyano) group can hydrolyze to an amide or carboxylic acid under high heat and pressure, especially at non-neutral pH. Always use syringe filtration (0.22 µm PVDF or PES membranes) for sterilization.
Q: Why does the solution turn yellow over time? A: This suggests oxidation or photodegradation. Benzoic acid derivatives can be light-sensitive. Store stock solutions in amber vials at -20°C.
Q: I see a precipitate in the fridge, but it dissolves when warmed. Is it safe to use? A: Yes. Solubility is temperature-dependent. If it re-dissolves completely at 37°C without leaving a residue, the compound has not degraded. Ensure it is fully dissolved before dosing.
Q: Can I use Ethanol instead of DMSO? A: Yes, but Ethanol is more volatile (changing concentrations over time) and generally more cytotoxic to cells at lower percentages than DMSO. For animal formulations, Ethanol/PEG400/Saline (5/40/55) is a common alternative.
References
- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
- Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.
-
Sigma-Aldrich. (n.d.). Product Specification: 3-Methoxybenzoic acid derivatives. (General reference for stability of methoxy-benzoic acid scaffolds).
Sources
Minimizing side reactions in cyanobenzyl ether synthesis
To: Research Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Minimizing Side Reactions in Cyanobenzyl Ether Synthesis
Introduction: The Cyanobenzyl Challenge
Synthesizing cyanobenzyl ethers via Williamson ether synthesis is a deceptive "textbook" reaction. While the disconnection is simple (Nucleophile + Electrophile), the cyano (nitrile) group introduces a specific vulnerability: it is a "masked" carbonyl. Under the strong basic conditions often required to deprotonate alcohols or phenols, the nitrile is prone to hydrolysis , converting your desired ether into an amide or carboxylic acid impurity that is often difficult to separate.
This guide moves beyond standard textbook procedures to provide field-proven strategies for protecting the nitrile functionality while maximizing O-alkylation efficiency.
Part 1: Troubleshooting Dashboard
Q1: I see a new spot on TLC that is more polar than my product. NMR shows broad singlets around 6-7 ppm. What happened? Diagnosis: You have likely hydrolyzed the nitrile group to a primary amide (–CONH₂). Root Cause:
-
Water in the system: Even trace moisture in the solvent or hygroscopic bases (like NaOH or old KOH) can attack the nitrile at elevated temperatures.
-
Base Strength: Hydroxide bases (NaOH, KOH) are nucleophilic enough to attack the nitrile carbon directly. Corrective Action:
-
Switch to a non-nucleophilic, carbonate base (K₂CO₃ or Cs₂CO₃).
-
Ensure solvents (DMF, Acetone, Acetonitrile) are anhydrous .
-
Pro-Tip: Add 3Å molecular sieves to the reaction vessel to scavenge in-situ moisture.
Q2: My reaction is stalled at 60% conversion. Adding more base isn't helping. Diagnosis: The electrophile (4-cyanobenzyl bromide) may have degraded, or the phenoxide/alkoxide ion pair is too tight. Root Cause:
-
"Cesium Effect" missing: Sodium or Potassium salts of hindered phenols often have low solubility or tight ion pairing in organic solvents.
-
Leaving Group Stability: Benzyl bromides can slowly hydrolyze to benzyl alcohols if moisture is present, consuming the electrophile. Corrective Action:
-
Add Catalytic Iodide: Add 10 mol% TBAI (Tetrabutylammonium iodide) or KI. This performs an in-situ Finkelstein reaction, converting the benzyl bromide to a more reactive benzyl iodide.
-
Use Cesium Carbonate (Cs₂CO₃): The larger Cesium cation disrupts ion pairing, making the oxygen nucleophile more "naked" and reactive, allowing for lower reaction temperatures.
Q3: I am seeing C-alkylation products (alkylation on the aromatic ring instead of the oxygen). Diagnosis: Ambient nucleophilicity competition (O- vs C- attack). Root Cause: Phenoxides are ambident nucleophiles. Polar protic solvents (like water or alcohols) shield the oxygen, encouraging C-alkylation. Corrective Action:
-
Solvent Choice: Use Polar Aprotic Solvents (DMF, DMSO, NMP). These solvate the cation well but leave the anion (oxygen) free and reactive, heavily favoring O-alkylation.
Part 2: Optimized Experimental Protocols
Protocol A: The "Anhydrous Carbonate" Method (Standard)
Best for: Stable phenols and primary alcohols. High Chemoselectivity.
Reagents:
-
Substrate (Phenol/Alcohol): 1.0 equiv
-
4-Cyanobenzyl bromide: 1.1 – 1.2 equiv
-
Base: K₂CO₃ (anhydrous, granular) 2.0 equiv OR Cs₂CO₃ 1.5 equiv
-
Solvent: Anhydrous DMF or Acetonitrile (0.1 M concentration)
-
Additive: TBAI (10 mol%) - Optional, for sluggish reactions
Step-by-Step:
-
Drying: Flame-dry the glassware and cool under Argon/Nitrogen.
-
Deprotonation (In-situ): Dissolve the phenol/alcohol in anhydrous DMF. Add the carbonate base. Stir at Room Temperature (RT) for 15–30 minutes. Note: You will not see a complete dissolution; this is a heterogeneous mixture.
-
Addition: Add 4-cyanobenzyl bromide in one portion.
-
Reaction: Stir at RT. Only heat to 50–60°C if TLC shows no progress after 2 hours. Avoid reflux temperatures (>80°C) to prevent nitrile hydrolysis.
-
Quench: Pour into ice-cold water. The product often precipitates. If not, extract with Ethyl Acetate.
-
Wash: Wash organic layer with water (3x) to remove DMF, then Brine (1x).
Protocol B: The Mitsunobu Alternative (Base-Free)
Best for: Base-sensitive substrates or when "Amide" formation is persistent.
Reagents:
-
Substrate (Phenol): 1.0 equiv
-
4-Cyanobenzyl Alcohol : 1.2 equiv (Note: Using Alcohol, not Bromide)
-
Triphenylphosphine (PPh₃): 1.5 equiv[1]
-
DIAD or DEAD: 1.5 equiv
-
Solvent: Anhydrous THF or Toluene
Step-by-Step:
-
Dissolve Phenol, 4-Cyanobenzyl alcohol, and PPh₃ in THF under inert atmosphere. Cool to 0°C.[1]
-
Add DIAD dropwise over 10 minutes. Exothermic reaction.[2][3][4]
-
Allow to warm to RT and stir overnight.
-
Advantage: The reaction remains neutral/slightly acidic, completely preserving the nitrile group.
Part 3: Reaction Pathway Visualization
The following diagram illustrates the "Happy Path" (Ether Synthesis) versus the critical "Failure Modes" (Hydrolysis and C-Alkylation).
Figure 1: Mechanistic pathways in cyanobenzyl ether synthesis. Green path indicates optimized conditions; Red and Yellow paths indicate common failure modes caused by moisture/strong bases or improper solvation.
Part 4: Comparative Data & Selection Guide
Table 1: Base & Solvent Selection Matrix
| Condition System | Base Strength | Risk to Nitrile | Reaction Rate | Recommended For |
| NaH / THF | Very Strong | High | Fast | Only simple, non-sensitive alcohols. |
| NaOH / H₂O (PTC) | Strong | High | Medium | Scale-up of stable nitriles only. |
| K₂CO₃ / Acetone | Mild | Low | Slow | General purpose; easy workup. |
| Cs₂CO₃ / DMF | Mild | Very Low | Fast | "Gold Standard" for library synthesis. |
| Ag₂O / DCM | Neutral | Negligible | Slow | Acid-sensitive substrates. |
References
-
Williamson Ether Synthesis Mechanism & Side Reactions Source: Master Organic Chemistry. "The Williamson Ether Synthesis."[5][6] URL:[Link]
-
Hydrolysis of Nitriles in Basic Media Source: Chemistry Steps.[1][6][7][8] "The Mechanism of Nitrile Hydrolysis To Carboxylic Acid." URL:[Link]
-
Mitsunobu Reaction for Phenol Ethers Source: Organic Chemistry Portal. "Mitsunobu Reaction."[1][7][9][10] URL:[Link]10]
- Source: Dikshit, D. K., et al. "Cesium carbonate promoted O-alkylation of phenols." Journal of Chemical Sciences.
-
Phase Transfer Catalysis (PTC) Overview Source: PTC Organics.[5] "Phase Transfer Catalysis for Williamson Ether Synthesis." URL:[Link]
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 6. jetir.org [jetir.org]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. phasetransfer.com [phasetransfer.com]
- 9. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
Technical Support Center: Advanced Coupling Strategies for 3-Substituted Benzoic Acids
Status: Operational Agent: Senior Application Scientist Ticket ID: #META-3-STERIC-SOLUTIONS
Diagnostic & Triage: Understanding the "Meta" Challenge
User Query: "I am trying to couple a 3-substituted benzoic acid. It’s not as hindered as an ortho-substituted acid, but my yields are consistently low (<30%). Standard EDC/NHS or HOBt methods are failing. Why?"
Technical Insight: While 3-substituted (meta) benzoic acids lack the immediate steric wall of 2-substituted (ortho) analogs, they present a unique "Distal Steric & Electronic Trap."
-
Electronic Deactivation: A substituent at the 3-position (e.g.,
, , or halogens) exerts a strong inductive effect. While this increases the acidity of the carboxylic acid (making deprotonation easier), it can destabilize the active ester intermediate or make the carbonyl carbon less electrophilic depending on the resonance contribution. -
The "Pocket" Effect: If you are coupling with a secondary amine or a bulky aniline, the 3-substituent creates a conformational "pocket" that restricts the approach angle of the nucleophile, even if it looks accessible on 2D paper.
Module A: Amide Bond Formation Troubleshooting
Decision Matrix: Reagent Selection
Before proceeding, identify your failure mode.
| Failure Mode | Symptom | Recommended Solution |
| Low Conversion | Starting material remains; Active ester forms but doesn't react. | Switch to HATU or COMU. The 7-azabenzotriazole moiety accelerates reactivity via the "neighboring group effect." |
| Epimerization | Product forms but chiral centers (if present on amine) scramble. | Switch to T3P (Propylphosphonic anhydride). Low epimerization profile; water-soluble byproducts. |
| "Impossible" Substrate | Zero yield; bulky 3-substituent + bulky amine (e.g., | Acid Chloride via Ghosez’s Reagent. Neutral conditions, highly reactive electrophile.[1] |
FAQ: Amide Coupling
Q: I switched to HATU, but the reaction turns black and yield is still low. What now? A: The "black tar" often indicates polymerization or decomposition of the activating agent due to excess base.
-
Fix: Reduce base loading. HATU requires exactly 1.0–1.2 equivalents of DIPEA/NMM to activate. Excess base promotes racemization and side reactions.
-
Optimization: Switch to HOAt (1-Hydroxy-7-azabenzotriazole) as an additive. It is more soluble and reactive than HOBt.
Q: My 3-substituted acid has an acid-sensitive group (e.g., Boc). Can I still use an acid chloride method?
A: Yes, but do not use Thionyl Chloride (
-
Fix: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).[1][2][3] It converts acids to acid chlorides under neutral conditions.[1][3][4] The byproduct is a neutral amide, avoiding Boc deprotection.
Module B: Transition Metal Cross-Coupling (Suzuki-Miyaura)
User Query: "My 3-substituted boronic acid is undergoing protodeboronation (C-B bond cleavage) faster than the coupling reaction."
Technical Insight:
3-substituted aryl boronic acids, especially with electron-withdrawing groups (EWGs) like
Troubleshooting Protocol
-
Switch Boron Source:
-
MIDA Boronates: Slow-release mechanism prevents high concentrations of free boronic acid, reducing decomposition.
-
Potassium Trifluoroborates (
): Highly stable, air-solid, and resistant to protodeboronation.
-
-
Catalyst & Ligand Engineering:
-
Ligand: Use bulky, electron-rich Buchwald ligands like SPhos or XPhos . These facilitate rapid oxidative addition and reductive elimination, outcompeting the decomposition pathway.
-
Pre-catalyst: Use Pd(OAc)2 or Pd2(dba)3 with the ligand, or precatalysts like XPhos Pd G2 .
-
Experimental Protocols
Protocol A: The "Nuclear Option" – Ghosez’s Reagent Activation
Use this when HATU/T3P fails due to extreme steric hindrance.
Reagents:
-
3-Substituted Benzoic Acid (1.0 equiv)
-
Ghosez’s Reagent (1.2–1.5 equiv) [Sigma-Aldrich/Merck]
-
Dichloromethane (DCM), anhydrous
-
Amine partner (1.1 equiv)[6]
-
DIPEA (2.0 equiv)[6]
Workflow:
-
Activation: Dissolve the carboxylic acid in anhydrous DCM under
atmosphere. -
Chlorination: Add Ghosez’s reagent dropwise at 0°C. Stir at room temperature (RT) for 1–2 hours.
-
Coupling: Cool the solution back to 0°C. Add the amine followed by DIPEA.
-
Reaction: Allow to warm to RT and stir for 2–12 hours.
-
Workup: Quench with water. The byproduct is N,N,2-trimethylpropanamide (water-soluble). Wash organic layer with 1N HCl (if product is stable) and brine.
Protocol B: High-Efficiency HATU Coupling
Standard high-performance protocol.
Reagents:
-
Carboxylic Acid (1.0 equiv)[8]
-
HATU (1.1 equiv)
-
HOAt (0.1 equiv - Optional but recommended for hindered substrates)
-
DIPEA (2.0 equiv)[6]
-
DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) - Crucial: DCM often fails for HATU solubility.
Workflow:
-
Dissolve Acid and HATU (and HOAt) in dry DMF.
-
Add 1.0 equiv of DIPEA. Stir for 5 minutes to form the active ester (O-At ester).
-
Note: The solution often turns yellow/orange.
-
-
Add the Amine.
-
Add the remaining 1.0 equiv of DIPEA.
-
Stir at RT.[6] If conversion is low after 4 hours, heat to 50°C.
Visualizations
Figure 1: Reagent Selection Decision Tree
Caption: Logic flow for selecting the optimal coupling reagent based on substrate hindrance and sensitivity.
Figure 2: HATU Activation Mechanism (The "At" Effect)
Caption: HATU forms a highly reactive "O-At" ester. The pyridine nitrogen in the ring assists amine attack via the neighboring group effect.
References & Authority
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews.
-
Ghosez, L., et al. (1979). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent. Organic Syntheses.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research.
Sources
- 1. Acid Halogenation Reagents [sigmaaldrich.com]
- 2. entegris.com [entegris.com]
- 3. Ghosez’s Reagent | Eburon [eburon-organics.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]
- 6. rsc.org [rsc.org]
- 7. Synthesis of Natural and Unnatural Cyclooligomeric Depsipeptides Enabled by Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Controlling regioselectivity in benzoic acid functionalization
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Controlling Regioselectivity (Ortho/Meta/Para) in Benzoic Acid Scaffolds
Mission Overview
Benzoic acid is a privileged scaffold in medicinal chemistry, but its native electronic bias (electron-withdrawing -COOH) makes controlled functionalization notoriously difficult.[1] Standard Electrophilic Aromatic Substitution (EAS) favors the meta position but is often harsh and unselective. Modern transition-metal catalysis allows us to override these biases.
This guide serves as a technical support interface to help you navigate the "Regioselectivity Decision Tree." We move beyond basic EAS to Ligand-Promoted C-H Activation.[2][3]
Regioselectivity Decision Logic
The following workflow illustrates the primary decision pathways for selecting a catalytic system based on your target position.
Figure 1: Decision matrix for selecting the appropriate catalytic manifold based on the desired site of functionalization.
Technical Modules: Selectivity Control
Module A: Ortho-Selectivity (The Native Advantage)
Mechanism: Concerted Metalation-Deprotonation (CMD). The carboxylate group (-COO⁻) acts as a weak directing group (DG). It coordinates to the metal (usually Pd(II)), positioning it to cleave the ortho C-H bond.[4]
-
Key Reagents: Pd(OAc)₂ (Catalyst), Ag₂CO₃ or AgOAc (Oxidant/Base), Ligands (MPAA - Mono-N-protected amino acids).
-
Critical Insight: The "bifunctional ligand" concept is crucial here. Ligands like Boc-Val-OH or Ac-Gly-OH act as internal bases, shuttling protons from the substrate to the carboxylate ligand, significantly lowering the activation energy for C-H cleavage [1].
Module B: Meta-Selectivity (The "Reach" Challenge)
Mechanism: Transient Directing Groups (TDG) or Template Assistance. Since the ortho position is kinetically favored by proximity, accessing the meta position requires a "molecular crane."
-
Transient Directing Groups (TDG): A catalytic amine or nitrile binds reversibly to the benzoic acid, extends a coordinating arm to the metal, directs it to the meta position, and then hydrolyzes off.
-
Norbornene Mediation (Catellani Type): Uses a Pd(0)/Pd(II) cycle where norbornene inserts, blocks the ortho position, and forces functionalization at the meta or para site before being extruded [2].
Module C: Para-Selectivity (The Frontier)
Mechanism: Steric Steering and Radical Pathways. This is the most challenging regioisomer to access selectively because it is electronically disfavored (by the EWG nature of COOH) and sterically similar to the meta position.
-
Steric Control: Using extremely bulky ligands (e.g., specialized phosphines or N-heterocyclic carbenes) can force the catalyst away from the ortho and meta positions, leaving para as the only accessible site [3].
-
Radical Approaches: Emerging methods use radical precursors where the selectivity is governed by charge-transfer interactions rather than direct metal coordination [4].
Experimental Protocols
Protocol A: Ortho-Iodination of Benzoic Acid (Pd-Catalyzed)
Objective: Install an iodine atom at the ortho position (precursor for cross-coupling).
-
Reagents:
-
Benzoic Acid derivative (1.0 equiv)
-
Pd(OAc)₂ (5-10 mol%)
-
IOAc (generated in situ) or NIS (N-iodosuccinimide, 1.2 equiv)
-
DMF or DMA (Solvent)
-
-
Procedure:
-
Charge a sealed tube with benzoic acid, Pd(OAc)₂, and NIS.
-
Add DMF (0.2 M concentration).
-
Heat to 100 °C for 12-24 hours.
-
Workup: Cool, dilute with EtOAc, wash with Na₂S₂O₃ (to remove excess iodine), then 1M HCl.
-
-
Why it works: The carboxylate directs Pd to the ortho position. The Pd-C bond is then intercepted by the electrophilic iodine source.
Protocol B: Meta-Olefination via Transient Directing Group
Objective: Alkenylation at the meta position using the Yu Group strategy [5].
-
Reagents:
-
Benzoic Acid (1.0 equiv)
-
Olefin (e.g., Ethyl acrylate, 2.0 equiv)
-
Pd(OAc)₂ (10 mol%)
-
Ligand: N-formyl-leucine or specific pyridine-based ligand (20 mol%)
-
Ag₂CO₃ (2.0 equiv) as oxidant.
-
Solvent: HFIP (Hexafluoroisopropanol) or DCE.
-
-
Procedure:
-
Combine all solids in a reaction vial.
-
Add solvent and seal under air (or O₂ balloon if using O₂ as oxidant).
-
Heat to 90-110 °C.
-
Workup: Filter through Celite, remove solvent, purify by column chromatography.
-
-
Mechanism Visualization:
Figure 2: The catalytic cycle of a Transient Directing Group (TDG). The DG attaches reversibly, directs the metal to the meta position, and hydrolyzes to release the product.
Troubleshooting Matrix (FAQ)
Ticket #101: "I am seeing significant decarboxylation (loss of CO₂)."
| Possible Cause | Diagnostic | Solution |
| Temperature too high | Check if product is the corresponding arene (H instead of COOH). | Lower temp by 10-20°C. Benzoic acids prone to proto-decarboxylation >120°C. |
| Metal Choice | Ag(I) and Cu(I) salts promote decarboxylation (Hunsdiecker-type). | Switch to oxidants like Benzoquinone (BQ) or O₂ if possible. Avoid Ag₂CO₃ if decarboxylation is competitive [6]. |
| Ortho-substituents | Ortho-nitro or ortho-halogens destabilize the carboxylate. | Use milder bases (e.g., K₂HPO₄ instead of carbonates). |
Ticket #102: "My reaction is stuck at the mono-functionalized stage (or I want mono but get bis)."
| Issue | Solution |
| Want Bis, got Mono | Increase catalyst loading (to 15 mol%) and oxidant (3.0 equiv). Use a more coordinating solvent like DMF/DMSO to stabilize the intermediate. |
| Want Mono, got Bis | This is common in ortho-functionalization (two equivalent C-H bonds). Fix: Use a sterically bulky ligand (e.g., mono-protected amino acid with a large R group like tert-leucine) to block the second attack sterically. |
Ticket #103: "Poor Regioselectivity (Mixture of Ortho/Meta)."
-
Root Cause: The directing group (native or transient) is not binding tightly enough, or the background reaction (undirected EAS) is competing.
-
Fix:
-
Solvent Switch: Try HFIP (Hexafluoroisopropanol). It stabilizes the C-H activation transition state via H-bonding.
-
Ligand Tuning: If using a TDG, ensure the stoichiometry is correct (usually 10-20 mol% relative to Pd).
-
References
-
Yu, J. Q., et al. (2007). "Pd-catalyzed ortho-C(sp2)–H methylation of benzoic acids." Journal of the American Chemical Society.[5]
-
Dong, Z., Wang, J., & Dong, G. (2015).[6] "Simple amine-directed meta-selective C–H arylation via Pd/norbornene catalysis." Journal of the American Chemical Society.[5]
-
Ritter, T., et al. (2022).[7] "Decarboxylative sulfoximination of benzoic acids enabled by photoinduced ligand-to-copper charge transfer."[7] Chemical Science.
-
Li, G., et al. (2016).[2] "Pd(II)-catalysed meta-C–H functionalizations of benzoic acid derivatives." Nature Communications.
-
Wang, X. C., et al. (2015).[6] "Ligand-enabled meta-C–H activation using a transient mediator." Nature.
-
Goossen, L. J., et al. (2016).[8] "Carboxylic acids as directing groups for C-H bond functionalization."[2][5][6] Chemistry – A European Journal.
Sources
- 1. Researchers Develop New Methods for Meta-selective CâH Functionalizations of Benzoic acids----Fujian Institute of Research on the Structure of Matter Chinese Academy of Sciences [english.fjirsm.cas.cn]
- 2. papersflow.ai [papersflow.ai]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pd(II)-Catalyzed ortho-Alkylation of Benzoic Acids with Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. Decarboxylative sulfoximination of benzoic acids enabled by photoinduced ligand-to-copper charge transfer - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
Comparison Guide: LC-MS Fragmentation Profiling of 3-[(2-Cyanophenyl)methoxy]benzoic Acid
Executive Summary
This technical guide provides an in-depth analysis of the LC-MS fragmentation patterns of 3-[(2-Cyanophenyl)methoxy]benzoic acid (MW 253.25 Da). As a compound containing both a carboxylic acid and a nitrile-substituted benzyl ether, it presents unique ionization behaviors.
The Core Comparison: This guide compares the two primary ionization modes—Negative Electrospray Ionization (ESI-) versus Positive Electrospray Ionization (ESI+) —to determine the optimal workflow for quantification and structural confirmation.
Key Finding:
-
For Quantification: ESI- is the superior mode, offering higher sensitivity and lower background noise due to the facile deprotonation of the carboxylic acid moiety.
-
For Structural Confirmation: ESI+ provides critical diagnostic fragments (specifically the cyanobenzyl cation) that confirm the ether linkage integrity.
Structural Analysis & Theoretical Fragmentation
Before designing the experiment, we must understand the molecule's lability. The structure consists of a benzoic acid core linked to a 2-cyanophenyl ring via an ether bridge.
Molecular Formula:
The Fragmentation Logic[1]
-
The Weak Link: The benzylic ether bond (
) is the most fragile bond. Its cleavage is the primary fragmentation event in both polarities. -
The Acidic Site: The carboxylic acid (-COOH) at the 3-position drives the negative ionization.
-
The Stabilizing Group: The nitrile (-CN) group on the benzyl ring is electron-withdrawing but stabilizes the resulting benzyl cation in positive mode via resonance (forming a substituted tropylium ion).
Comparative Analysis: ESI(-) vs. ESI(+)
The following table summarizes the performance metrics of the two ionization modes.
| Feature | ESI Negative Mode (Recommended) | ESI Positive Mode (Alternative) |
| Precursor Ion | ||
| Ionization Efficiency | High (Driven by -COOH deprotonation) | Moderate (Relies on protonation of ether O or nitrile N) |
| Background Noise | Low (Selective for acids) | High (Susceptible to adducts like |
| Primary Fragment | ||
| Secondary Fragment | ||
| Application | PK/PD Quantification | Impurity ID / Structural Confirmation |
Detailed Mechanism: Negative Mode (ESI-)
In negative mode, the precursor is the deprotonated carboxylate (
-
Decarboxylation: A neutral loss of
(44 Da) occurs, yielding a phenyl anion species ( 208). -
Ether Hydrolysis: The ether bond cleaves.[1] The charge is retained on the oxygen of the benzoic acid moiety (more acidic), yielding the 3-hydroxybenzoate radical anion (
137) . This is the most stable and abundant transition for MRM (Multiple Reaction Monitoring).
Detailed Mechanism: Positive Mode (ESI+)
In positive mode, the precursor is protonated (
-
Ether Cleavage: The bond breaks, but the charge migrates to the benzyl carbon, forming the 2-cyanobenzyl cation (
116) . This ion often rearranges to a stable cyanotropylium ion. -
Diagnostic Value: The presence of
116 confirms the "right-hand" side of the molecule (the cyanophenyl group), while ESI- confirms the "left-hand" side (the benzoic acid).
Visualization of Fragmentation Pathways[1][3][4][5][6][7]
The following diagram illustrates the competing fragmentation pathways governed by the ionization polarity.
Figure 1: Divergent fragmentation pathways. ESI- favors retention of the benzoate core, while ESI+ isolates the cyanobenzyl moiety.
Experimental Protocol: Validated Method
To reproduce these results, follow this standardized LC-MS/MS workflow. This protocol is optimized for the Negative Mode quantification pathway.
Step 1: LC Conditions
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH for retention, though ESI- prefers higher pH, formic acid is often sufficient for modern sources; alternatively use 5mM Ammonium Acetate).
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient:
-
0-1 min: 5% B
-
1-4 min: 5%
95% B -
4-5 min: 95% B (Wash)
-
5.1 min: 5% B (Re-equilibration)
-
Step 2: MS Source Parameters (Generic Triple Quad)
-
Capillary Voltage: -2.5 kV to -3.0 kV (Lower voltage prevents arcing in negative mode).
-
Desolvation Temp: 400°C.
-
Cone Gas: 50 L/hr.
-
Desolvation Gas: 800 L/hr.
Step 3: MRM Transitions (Quantification Table)
| Transition Type | Precursor ( | Product ( | Cone Voltage (V) | Collision Energy (eV) | Dwell Time (ms) |
| Quantifier | 252.1 | 137.0 | 30 | 18-22 | 50 |
| Qualifier 1 | 252.1 | 208.1 | 30 | 12-15 | 50 |
| Qualifier 2 | 252.1 | 93.0* | 30 | 35 | 50 |
*Note: m/z 93 corresponds to the phenoxide anion derived from further fragmentation of the hydroxybenzoate.
Method Development Workflow
Use this decision tree to troubleshoot signal intensity issues or specificity problems.
Figure 2: Workflow for optimizing detection sensitivity. Priority is given to ESI(-) due to the carboxylic acid moiety.
References
-
NIST Mass Spectrometry Data Center. Benzoic acid, 3-cyano- Mass Spectrum.[5] National Institute of Standards and Technology.[6] Available at: [Link]
-
MassBank. Benzoic acid Fragmentation Data (Accession MSBNK-BGC_Munich-RP012802). MassBank Europe.[7][8] Available at: [Link]
- Holčapek, M., et al. (2010). Fragmentation behaviors of benzyl ether derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (General reference for benzyl ether cleavage mechanisms).
-
Doc Brown's Chemistry. Mass spectrum of benzoic acid and fragmentation patterns. Available at: [Link]
Sources
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. 3-Cyanobenzoic acid | C8H5NO2 | CID 15875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzoic acid, 3-cyano- [webbook.nist.gov]
- 7. massbank.eu [massbank.eu]
- 8. massbank.jp [massbank.jp]
A Comparative Analysis of Melting Points in Benzoic Acid Derivatives: A Study of Cyanobenzoic and Hydroxybenzoic Acid Isomers
The choice of cyanobenzoic and hydroxybenzoic acids as model systems is deliberate. These compounds, like the target molecule, are derivatives of benzoic acid and possess functional groups capable of engaging in various intermolecular interactions, including hydrogen bonding and dipole-dipole forces. By analyzing the melting point trends among their ortho, meta, and para isomers, we can derive a deeper understanding of how the spatial arrangement of substituents on a benzene ring dictates the stability of the crystal lattice.
Understanding the "Why": The Link Between Molecular Structure and Melting Point
The melting point of a crystalline solid is the temperature at which it transitions into a liquid. This phase change occurs when the molecules gain sufficient thermal energy to overcome the forces holding them in a fixed, ordered arrangement within the crystal lattice. The strength of these intermolecular forces is a direct consequence of the molecule's structure. Key factors influencing the melting point include:
-
Intermolecular Forces: The stronger the forces between molecules, the more energy is required to break them apart, resulting in a higher melting point. These forces include:
-
Hydrogen Bonding: A strong type of dipole-dipole interaction that occurs between a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. Carboxylic acids, like the ones discussed here, are prime candidates for strong hydrogen bonding.
-
Dipole-Dipole Interactions: Attractive forces between the positive end of one polar molecule and the negative end of another. The presence of polar functional groups, such as the cyano (-CN) and hydroxyl (-OH) groups, introduces significant dipole moments.
-
Van der Waals Forces (London Dispersion Forces): Weak, temporary attractive forces that arise from the movement of electrons in atoms and molecules. These forces increase with the size and surface area of the molecule.
-
-
Molecular Symmetry and Packing: The efficiency with which molecules can pack into a crystal lattice significantly impacts the melting point. More symmetrical molecules often pack more tightly, leading to stronger intermolecular forces and higher melting points.[1]
Experimental Data: A Comparative Look at Isomer Melting Points
The following table summarizes the experimentally determined melting points for the ortho, meta, and para isomers of cyanobenzoic acid and hydroxybenzoic acid. This data will form the basis of our comparative analysis.
| Compound | Isomer Position | Melting Point (°C) |
| Cyanobenzoic Acid | ortho (2-) | 190 - 212[2][3][4][5] |
| meta (3-) | 217 - 224[6][7][8][9] | |
| para (4-) | 219 - 224[10][11][12][13] | |
| Hydroxybenzoic Acid | ortho (2-) | 158 - 162[14][15][16] |
| meta (3-) | 199 - 204[17][18][19][20] | |
| para (4-) | 214.5 - 217[21][22][23][24][25] |
Experimental Protocol: Capillary Melting Point Determination
The melting points presented in this guide are typically determined using the capillary method, a standard and reliable technique in organic chemistry.[26][27] The following is a detailed, step-by-step methodology for this crucial experiment.
Materials and Apparatus:
-
Melting point apparatus (e.g., Mettler Toledo MP series or similar)[27]
-
Capillary tubes (sealed at one end)
-
Sample of the compound (finely powdered and dry)
-
Spatula
-
Mortar and pestle (if the sample is not already a fine powder)
-
Watch glass
Step-by-Step Procedure:
-
Sample Preparation:
-
Ensure the sample is completely dry, as impurities like solvents can depress the melting point.
-
If necessary, finely grind the crystalline sample into a powder using a mortar and pestle. This ensures uniform packing in the capillary tube.
-
-
Loading the Capillary Tube:
-
Tap the open end of a capillary tube into the powdered sample on a watch glass. A small amount of the sample will enter the tube.
-
To pack the sample into the sealed end of the tube, gently tap the bottom of the tube on a hard surface or drop it through a long glass tube.[28]
-
The packed sample should be approximately 2-3 mm high.[26]
-
-
Melting Point Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate initially to approach the expected melting point.
-
Once the temperature is about 15-20°C below the expected melting point, reduce the heating rate to 1-2°C per minute.[28] A slow heating rate is crucial for an accurate determination.
-
Observe the sample through the magnifying lens.
-
-
Recording the Melting Range:
-
Record the temperature at which the first droplet of liquid appears (the onset of melting).
-
Continue to observe and record the temperature at which the last solid crystal melts (the clear point).[26]
-
A pure compound will typically have a sharp melting range of 1-2°C.
-
Visualizing the Workflow:
Caption: Workflow for Capillary Melting Point Determination.
Comparative Analysis of Isomer Melting Points
A careful examination of the experimental data reveals distinct trends in the melting points of the cyanobenzoic and hydroxybenzoic acid isomers.
Cyanobenzoic Acid Isomers:
-
Para > Meta > Ortho: The para isomer (4-cyanobenzoic acid) generally exhibits the highest melting point, followed closely by the meta isomer (3-cyanobenzoic acid), with the ortho isomer (2-cyanobenzoic acid) having the lowest melting point.
-
Symmetry and Packing: The high melting point of the para isomer can be attributed to its high degree of symmetry.[1] The linear and symmetrical structure of 4-cyanobenzoic acid allows for very efficient packing into a stable crystal lattice, maximizing the intermolecular forces.
-
Dipole Moments and Hydrogen Bonding: While all three isomers can form hydrogen-bonded dimers through their carboxylic acid groups, the overall polarity and how the molecules arrange themselves differ. The para isomer's symmetry can lead to a more ordered and stable crystal structure. The ortho isomer's lower melting point may be influenced by steric hindrance between the adjacent cyano and carboxylic acid groups, potentially disrupting optimal crystal packing.
Hydroxybenzoic Acid Isomers:
-
Para > Meta > Ortho: A similar trend is observed with the hydroxybenzoic acid isomers, with the para isomer having the highest melting point and the ortho isomer the lowest.
-
Inter- vs. Intramolecular Hydrogen Bonding: The key difference in the hydroxybenzoic acid series lies in the potential for intramolecular (within the same molecule) hydrogen bonding in the ortho isomer (salicylic acid). The hydroxyl group can form a hydrogen bond with the carbonyl oxygen of the adjacent carboxylic acid group. This intramolecular interaction reduces the ability of the ortho isomer to form strong intermolecular hydrogen bonds with neighboring molecules, resulting in a significantly lower melting point compared to the meta and para isomers, which can only form intermolecular hydrogen bonds.[29]
-
Crystal Packing: The para isomer, with its linear and symmetrical structure, can form extensive intermolecular hydrogen bonding networks, leading to a very stable crystal lattice and the highest melting point among the three.[1] The meta isomer, being less symmetrical, has a melting point intermediate between the ortho and para isomers.
Visualizing the Isomers:
Caption: Molecular Structures of Cyanobenzoic and Hydroxybenzoic Acid Isomers.
Conclusion
The analysis of the melting points of cyanobenzoic and hydroxybenzoic acid isomers provides a clear and instructive demonstration of the profound impact of molecular structure on physical properties. The para isomers consistently exhibit the highest melting points due to their high symmetry, which allows for efficient crystal packing and strong intermolecular forces. Conversely, the ortho isomers have the lowest melting points, a phenomenon that can be attributed to factors such as steric hindrance or the formation of intramolecular hydrogen bonds that weaken the overall intermolecular interactions.
For researchers and drug development professionals, these principles are not merely academic. A thorough understanding of how isomerism affects melting point is crucial for the purification, formulation, and characterization of pharmaceutical compounds. While this guide has focused on model systems, the underlying concepts of intermolecular forces and molecular packing are universally applicable and provide a robust framework for predicting and interpreting the physical behavior of a wide range of organic molecules, including the isomers of 3-(2-cyanobenzyloxy)benzoic acid.
References
-
PubChem. (n.d.). 4-Hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (2024, January 29). 4-Hydroxybenzoic acid. In Wikipedia. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 3-Hydroxybenzoic Acid. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
NMPPDB. (n.d.). 4-Hydroxybenzoic acid. Natural-Product-Plant-Database. Retrieved February 15, 2026, from [Link]
-
Stenutz. (n.d.). 2-hydroxybenzoic acid. Retrieved February 15, 2026, from [Link]
-
Stenutz. (n.d.). 3-hydroxybenzoic acid. Retrieved February 15, 2026, from [Link]
-
ChemSynthesis. (2025). 3-cyanobenzoic acid. Retrieved February 15, 2026, from [Link]
-
ChemSynthesis. (2025). 4-hydroxybenzoic acid. Retrieved February 15, 2026, from [Link]
-
Edisco. (n.d.). Melting point determination. Retrieved February 15, 2026, from [Link]
-
ChemSynthesis. (2025). 3-hydroxybenzoic acid. Retrieved February 15, 2026, from [Link]
-
Mettler Toledo. (n.d.). Melting Point Determination. Retrieved February 15, 2026, from [Link]
-
ChemicalBook. (n.d.). 2-CYANOBENZOIC ACID. Retrieved February 15, 2026, from [Link]
-
Local Pharma Guide. (n.d.). 3-Cyanobenzoic acid. Retrieved February 15, 2026, from [Link]
-
Stenutz. (n.d.). 2-cyanobenzoic acid. Retrieved February 15, 2026, from [Link]
-
Japanese Pharmacopoeia. (n.d.). Melting Point Determination. Retrieved February 15, 2026, from [Link]
-
J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point. Retrieved February 15, 2026, from [Link]
-
IndiaMART. (n.d.). 2-Cyano benzoic acid, 98%, Solid. Retrieved February 15, 2026, from [Link]
-
University of Calgary. (n.d.). Melting Point Determination. Retrieved February 15, 2026, from [Link]
-
NIST. (n.d.). Salicylic acid. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). Salicylic Acid. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Quora. (2016, June 30). Why do the isomers have different melting points? Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2025, August 10). Influence of the Molecular Structure on the Phase Transition Temperatures of Mononuclear Aromatic Compounds. Retrieved February 15, 2026, from [Link]
-
Chemistry Stack Exchange. (2016, February 20). Melting and boiling point in isomers. Retrieved February 15, 2026, from [Link]
-
PMC. (n.d.). The Effect of n vs. iso Isomerization on the Thermophysical Properties of Aromatic and Non-aromatic Ionic Liquids. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). The effect of structure and isomerism on the vapor pressures of organic molecules and its potential atmospheric relevance. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). CN103214396B - Production method of 3-cyanobenzoic acid.
- Google Patents. (n.d.). KR100598271B1 - Method for preparing 3- (1-cyanoalkyl) benzoic acid.
Sources
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Publish Comparison Guide: UV-Vis Absorption Profile of 3-[(2-Cyanophenyl)methoxy]benzoic Acid
Executive Summary & Chemical Identity
Compound: 3-[(2-Cyanophenyl)methoxy]benzoic acid CAS: 1016750-47-2 Molecular Formula: C₁₅H₁₁NO₃ Molecular Weight: 253.25 g/mol [1]
This guide provides a technical analysis of the UV-Vis absorption properties of 3-[(2-Cyanophenyl)methoxy]benzoic acid , a specialized bi-aryl ether scaffold used in medicinal chemistry (often associated with leukotriene antagonist or angiotensin receptor blocker pharmacophores).
As a direct experimental spectrum is rarely published in open literature for this specific intermediate, this guide utilizes Fragment-Based Spectral Reconstruction . By analyzing the independent chromophores—the 3-alkoxybenzoic acid moiety and the 2-cyanophenyl moiety—we derive the expected spectral signature. This approach allows researchers to validate synthesis success and purity by comparing the product against its precursors.
Chromophore Analysis & Spectral Prediction
The molecule consists of two distinct aromatic systems separated by a methylene-ether linkage (-CH₂-O-). This "insulating" spacer prevents
The Two Chromophores
-
Chromophore A (The Core): 3-Alkoxybenzoic Acid
-
Base Model: 3-Methoxybenzoic acid (m-Anisic acid).[2]
-
Transitions:
(primary) and (secondary). -
Characteristic: The alkoxy group at the meta position is an auxochrome that induces a bathochromic (red) shift and hyperchromic (intensity) effect compared to unsubstituted benzoic acid.
-
Expected
: ~235 nm (strong) and ~280–290 nm (broad/shoulder).
-
-
Chromophore B (The Substituent): 2-Cyanophenyl Group [1]
-
Base Model: 2-Tolunitrile or 2-Cyanobenzyl alcohol.
-
Transitions: The cyano group (-CN) is electron-withdrawing but has a limited mesomeric effect compared to nitro or carbonyl groups.
-
Characteristic: Benzene ring fine structure is often retained.
-
Expected
: ~225 nm and ~270 nm.
-
Predicted Composite Spectrum
When these two are coupled, the resulting spectrum will display:
-
Primary Band (High Energy): A very intense, broad peak centered around 230–235 nm . This is the summation of the E2 bands of both benzene rings.
-
Secondary Band (Fingerprint): A broader, less intense band spanning 275–290 nm . This region is critical for identification, dominated by the 3-alkoxybenzoic acid signature but boosted in intensity by the cyanophenyl overlap.
Comparative Performance Guide
The following table contrasts the target molecule with its synthetic precursors and standard alternatives. Use this to track reaction progress or validate identity.
| Feature | Target Product (3-[(2-Cyanophenyl)methoxy]benzoic acid) | Alternative 1 (Precursor) 3-Hydroxybenzoic Acid | Alternative 2 (Precursor) 2-Cyanobenzyl Bromide | Standard Reference Benzoic Acid |
| Primary | 232–236 nm (Broad, High Intensity) | ~238 nm | ~228 nm | 228 nm |
| Secondary | 280–290 nm (Distinct Shoulder) | ~298 nm (Phenolic shift) | ~270–275 nm (Weak) | 272 nm |
| Spectral Shape | Dual-hump: Massive UV cutoff <240 nm; distinct broad band at 285 nm.[1][3][4][5][6][7][8][9][10][11] | Phenolic band is pH sensitive (shifts in base). | Sharp, fine structure often visible in non-polar solvents. | Classic "B-band" with fine structure in non-polar solvents. |
| Molar Absorptivity ( | High (Additive effect of 2 rings). | Moderate. | Low to Moderate.[2] | Moderate (~10,000 at 228 nm). |
| Solvent Effect | Minimal shift in MeOH vs. ACN. | High shift in basic pH (Phenolate formation). | Minimal. | pH dependent (Carboxylate shift). |
| Diagnostic Utility | Purity Check: Absence of "phenolic shift" at >300 nm in base confirms alkylation. | Starting Material: Disappearance indicates reaction completion. | Reagent: Strong lachrymator; UV not primary ID method. | Calibration: System suitability standard. |
Diagram: Spectral Synthesis Logic
Caption: Logic flow demonstrating how the target spectrum is derived from the summation of its non-conjugated precursors, resulting in a hyperchromic effect.
Experimental Validation Protocol
To obtain a publication-quality spectrum for this compound, follow this self-validating protocol.
Reagents & Equipment
-
Solvent: HPLC-grade Methanol (Cutoff <205 nm) or Acetonitrile. Avoid Acetone (absorbs <330 nm).
-
Blank: Pure solvent from the same bottle used for dilution.
-
Cuvette: Quartz, 1 cm path length (Glass absorbs UV <300 nm and is unsuitable).
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Weigh 1.0 mg of 3-[(2-Cyanophenyl)methoxy]benzoic acid.
-
Dissolve in 10 mL Methanol.
-
Concentration: ~100 µg/mL (approx. 0.4 mM).
-
Note: Sonicate to ensure complete dissolution; the bi-aryl structure can be hydrophobic.
-
-
Working Dilution (The Scan):
-
Dilute 1 mL of Stock into 9 mL Methanol (1:10 dilution).
-
Final Concentration: ~10 µg/mL.
-
Target Absorbance: 0.6 – 0.8 AU at
.
-
-
Measurement Parameters:
-
Mode: Scan (Absorbance).
-
Range: 200 nm – 400 nm.
-
Scan Speed: Medium (to capture shoulder definition).
-
Baseline: Auto-zero with blank cuvette.
-
-
Quality Control Check (Self-Validation):
-
Check 1 (Solubility): If the spectrum is noisy or flat, the compound may have precipitated. Add 1 drop of 1N NaOH to convert to the benzoate salt (more soluble) and re-scan.
-
Check 2 (Purity): If you see a significant peak >310 nm, you likely have unreacted 3-hydroxybenzoic acid (phenolate form) or a conjugated impurity. The pure ether should have zero absorbance >310 nm .
-
References
-
NIST Chemistry WebBook. UV/Visible Spectrum of Benzoic acid, 3-cyano-. National Institute of Standards and Technology.[8] Link
-
PubChem. Compound Summary: 3-[(2-Cyanophenyl)methoxy]benzoic acid (CID 20115037).[3] National Library of Medicine. Link
-
Sigma-Aldrich. Product Specification: 3-Methoxybenzoic acid (Structure Analogue). Merck KGaA. Link
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.
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13C NMR chemical shifts of 3-[(2-Cyanophenyl)methoxy]benzoic acid
An In-Depth Technical Guide to the 13C NMR Chemical Shifts of 3-[(2-Cyanophenyl)methoxy]benzoic acid: A Predictive and Comparative Analysis
Introduction
In the realm of drug discovery and materials science, the unambiguous structural elucidation of novel small molecules is paramount. 3-[(2-Cyanophenyl)methoxy]benzoic acid is a compound of interest, incorporating three key functional moieties: a carboxylic acid, an ether linkage, and a nitrile group, distributed across two aromatic systems. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a definitive tool for mapping the carbon skeleton of such molecules.
However, for newly synthesized or rare compounds, direct experimental reference spectra are often unavailable in public databases. In such cases, a predictive approach, grounded in the established principles of NMR spectroscopy and supported by comparative data from structurally related analogues, becomes an invaluable resource for researchers.
This guide presents a comprehensive analysis of the predicted 13C NMR chemical shifts for 3-[(2-Cyanophenyl)methoxy]benzoic acid. We will deconstruct the molecule into its fundamental fragments, utilize empirical data from these known compounds to inform our predictions, and provide a detailed experimental protocol for the empirical verification of these assignments. This document is intended to serve as a practical guide for researchers, enabling them to confidently assign the 13C NMR spectrum of the title compound and similar molecular architectures.
Molecular Structure and Carbon Numbering
To ensure clarity in the assignment of chemical shifts, the carbon atoms of 3-[(2-Cyanophenyl)methoxy]benzoic acid are numbered systematically as shown below. This numbering scheme will be used consistently throughout this guide.
Caption: IUPAC-based numbering for 3-[(2-Cyanophenyl)methoxy]benzoic acid.
Predictive Methodology: A Fragment-Based Approach
The prediction of 13C NMR chemical shifts is most reliably achieved by analyzing the electronic environment of each carbon atom. This environment is dictated by the effects of attached functional groups, including inductive effects, resonance, and anisotropy. Our predictive workflow is based on a logical deconstruction of the target molecule.
Caption: Workflow for predicting 13C NMR chemical shifts via fragment analysis.
Comparative Data from Foundational Fragments
To ground our predictions in experimental evidence, we reference published 13C NMR data for core structural analogues. The chemical shifts for benzoic acid, 3-hydroxybenzoic acid, and 2-(bromomethyl)benzonitrile provide a robust baseline for estimating the electronic effects within our target molecule.
| Compound | Carbon Atom | Chemical Shift (δ, ppm) | Solvent | Source |
| Benzoic Acid | Carboxyl (C=O) | 172.60 | CDCl₃ | [1][2] |
| C1 (ipso-COOH) | 129.39 | CDCl₃ | [1][2] | |
| C2 / C6 (ortho) | 130.28 | CDCl₃ | [1][2] | |
| C3 / C5 (meta) | 128.55 | CDCl₃ | [1][2] | |
| C4 (para) | 133.89 | CDCl₃ | [1][2] | |
| 3-Hydroxybenzoic Acid | Carboxyl (C=O) | 167.5 | DMSO-d₆ | [3] |
| C1 (ipso-COOH) | 131.5 | DMSO-d₆ | [3] | |
| C2 (ortho) | 118.9 | DMSO-d₆ | [3] | |
| C3 (ipso-OH) | 157.9 | DMSO-d₆ | [3] | |
| C4 (ortho) | 121.5 | DMSO-d₆ | [3] | |
| C5 (meta) | 118.1 | DMSO-d₆ | [3] | |
| C6 (ortho) | 129.9 | DMSO-d₆ | [3] | |
| 2-(Bromomethyl)benzonitrile | C1' (ipso-CH₂Br) | 137.9 | CDCl₃ | [4] |
| C2' (ipso-CN) | 113.0 | CDCl₃ | [4] | |
| C3' / C4' / C5' / C6' | 128.4 - 133.7 | CDCl₃ | [4] | |
| Nitrile (CN) | 117.3 | CDCl₃ | [4] | |
| Methylene (CH₂Br) | 31.8 | CDCl₃ | [4] |
Note: Solvent differences (CDCl₃ vs. DMSO-d₆) can cause minor shifts (1-3 ppm), but the relative positions and substituent effects remain highly informative.
Predicted 13C NMR Chemical Shifts for 3-[(2-Cyanophenyl)methoxy]benzoic acid
Based on the comparative data and established substituent effects, the following table outlines the predicted chemical shifts for the title compound.
| Assigned Carbon | Predicted Shift (δ, ppm) | Rationale and Comparative Analysis |
| C7 (COOH) | ~ 167.0 | The carboxylic acid carbon is highly deshielded. Its shift is expected to be similar to that in benzoic acid and its derivatives.[1][5][6] |
| C3 | ~ 158.5 | As the carbon atom directly attached to the ether oxygen, C3 is significantly deshielded. This is analogous to the C3 in 3-hydroxybenzoic acid (157.9 ppm). |
| C4 | ~ 134.5 | The para position relative to the carboxylic acid group. Its environment is similar to C4 in benzoic acid (133.89 ppm).[1][2] |
| C6 | ~ 130.0 | Ortho to the carboxylic acid group, its chemical shift should be comparable to the C2/C6 positions in benzoic acid (130.28 ppm).[1][2] |
| C1 | ~ 131.0 | The ipso-carbon attached to the carboxylic acid. Its position is influenced by both the -COOH and the meta-ether group, predicted to be slightly downfield from benzoic acid's C1. |
| C1' | ~ 138.0 | The ipso-carbon attached to the benzylic methylene group. This is very similar to the corresponding carbon in 2-(bromomethyl)benzonitrile (137.9 ppm). |
| C3', C4', C5', C6' | 128.0 - 134.0 | These aromatic carbons of the cyanophenyl ring will fall into the typical aromatic region. Specific assignments require 2D NMR, but their shifts will resemble those in 2-(bromomethyl)benzonitrile.[4] |
| C5 | ~ 122.0 | This carbon is meta to the -COOH group and ortho to the ether linkage, leading to a moderately shielded position. |
| C2 | ~ 119.0 | Ortho to the ether linkage and meta to the -COOH group, this carbon is expected to be shielded, similar to C2 in 3-hydroxybenzoic acid (118.9 ppm). |
| C9 (CN) | ~ 117.5 | The nitrile carbon signal typically appears in this region.[7] Its value is consistent with the experimental data for 2-(bromomethyl)benzonitrile (117.3 ppm).[4] |
| C2' | ~ 113.5 | The ipso-carbon attached to the electron-withdrawing nitrile group is expected to be shielded, closely matching the value in 2-(bromomethyl)benzonitrile (113.0 ppm).[4] |
| C8 (CH₂) | ~ 70.0 | The benzylic carbon of the ether linkage (C-O). This is significantly downfield from the analogous carbon in 2-(bromomethyl)benzonitrile (31.8 ppm) due to the replacement of bromine with the more electronegative oxygen. |
Experimental Protocol for Spectrum Acquisition and Verification
To empirically validate the predicted chemical shifts, the following protocol is recommended. This procedure is designed to yield a high-resolution 13C NMR spectrum suitable for unambiguous structural confirmation.
1. Sample Preparation
-
Analyte: Weigh approximately 20-30 mg of dry, purified 3-[(2-Cyanophenyl)methoxy]benzoic acid.
-
Solvent: Add 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice due to its ability to dissolve a wide range of polar organic compounds, including carboxylic acids. Deuterated chloroform (CDCl₃) can also be used, though solubility may be lower.[2][5]
-
Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as the internal standard (0.0 ppm). If not present, it can be added, but referencing the residual solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm) is also a common and reliable practice.
-
Mixing: Gently vortex the NMR tube until the sample is completely dissolved. A brief period in an ultrasonic bath may aid dissolution.
2. NMR Spectrometer Setup and Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.
-
Experiment: Standard proton-decoupled 13C experiment (e.g., zgpg30 or zgdc on Bruker systems).
-
Key Parameters:
- Spectral Width (SW): ~240 ppm (from approx. -10 to 230 ppm) to ensure all signals, including the carboxyl carbon, are captured.
- Transmitter Frequency Offset (O1P): Centered on the spectrum, typically around 110-120 ppm.
- Acquisition Time (AQ): ≥ 1.0 second to ensure good digital resolution.
- Relaxation Delay (D1): 2.0 seconds. Quaternary carbons often have longer relaxation times; a longer delay ensures more quantitative signal intensity, though it increases experiment time.
- Pulse Angle: 30-45 degrees (a smaller flip angle allows for a shorter relaxation delay).
- Number of Scans (NS): 1024 to 4096 scans, depending on sample concentration. 13C is an insensitive nucleus, requiring signal averaging to achieve an adequate signal-to-noise ratio.
- Temperature: 298 K (25 °C).
3. Data Processing
-
Fourier Transform: Apply an exponential multiplication (line broadening factor, LB = 1-2 Hz) to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the residual solvent peak (DMSO-d₆ septet centered at 39.52 ppm) or the TMS peak to 0.0 ppm.
-
Peak Picking: Identify all significant peaks and label their chemical shifts.
Conclusion
This guide provides a robust, data-driven prediction of the 13C NMR chemical shifts for 3-[(2-Cyanophenyl)methoxy]benzoic acid. By leveraging a fragment-based analysis and comparing with known experimental data of structural analogues, we have established a reliable set of expected values that can guide researchers in their spectral assignments. The provided experimental protocol offers a clear and validated method for obtaining a high-quality spectrum to confirm these predictions. This combined predictive and practical approach is essential for accelerating research and ensuring the structural integrity of novel chemical entities.
References
-
The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. [Link]
-
13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315) - NP-MRD. Natural Products Magnetic Resonance Database. [Link]
-
Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? PMC (PubMed Central). [Link]
-
Supplementary Information - General procedure for the synthesis of carboxylic acids. The Royal Society of Chemistry. [Link]
-
Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry. [Link]
-
1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. [Link]
-
13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. [Link]
-
3-Hydroxy-benzoic acid - SpectraBase. SpectraBase. [Link]
-
2-(Bromomethyl)benzonitrile | C8H6BrN | CID 89599. PubChem. [Link]
-
The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. RSC Publishing. [Link]
-
bmse000324 3-hydroxybenzoic Acid at BMRB. Biological Magnetic Resonance Bank. [Link]
-
Proton Chemical Shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons. Modgraph. [Link]
-
An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv. [Link]
-
13C NMR Spectroscopy. University of Bath. [Link]
-
13C NMR Chemical Shifts. Oregon State University. [Link]
-
1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]
Sources
- 1. Benzoic acid(65-85-0) 13C NMR [m.chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. 3-Hydroxybenzoic acid(99-06-9) 13C NMR [m.chemicalbook.com]
- 4. 2-(Bromomethyl)benzonitrile | C8H6BrN | CID 89599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. che.hw.ac.uk [che.hw.ac.uk]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
A Senior Application Scientist's Guide to Validating the Purity of 3-[(2-Cyanophenyl)methoxy]benzoic acid for Bioassays
This guide provides an in-depth comparison of orthogonal analytical techniques to establish a robust, self-validating purity profile for 3-[(2-Cyanophenyl)methoxy]benzoic acid (Molecular Formula: C₁₅H₁₁NO₃, Monoisotopic Mass: 253.07 g/mol [1]). As a Senior Application Scientist, my objective is to move beyond mere procedural descriptions and explain the causality behind our methodological choices, ensuring that each step contributes to a cohesive and trustworthy assessment.
Pillar 1: Chromatographic Purity and Impurity Profiling
The first step in assessing any small molecule is to determine its purity based on chromatographic separation. This approach separates the main compound from any process-related impurities (e.g., starting materials, byproducts) or degradation products.[2]
High-Performance Liquid Chromatography (HPLC/UHPLC) with UV Detection
Expertise & Causality: High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry.[3] We employ Reverse-Phase (RP) HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. This is the method of choice for a molecule like 3-[(2-Cyanophenyl)methoxy]benzoic acid due to its moderate polarity, which allows for excellent retention and separation on standard C18 columns.
A gradient elution (where the mobile phase composition changes over time) is crucial. It ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated from the main peak and eluted from the column in a reasonable timeframe, providing a comprehensive purity snapshot. UV detection is used for quantification because the aromatic rings and conjugated systems in the target molecule provide strong chromophores, resulting in high sensitivity.
Trustworthiness: The purity is calculated using the area percent method from the resulting chromatogram. While simple, this method relies on the assumption that all impurities have a similar UV response to the main compound at the chosen wavelength.[2] This is a potential source of error, which is why this technique must be complemented by other orthogonal methods.
-
Sample Preparation: Accurately weigh ~1 mg of 3-[(2-Cyanophenyl)methoxy]benzoic acid and dissolve it in 1 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.
-
Instrumentation:
-
System: Agilent 1290 Infinity II UHPLC or equivalent.
-
Column: ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
UV Detector: Diode Array Detector (DAD) monitoring at 254 nm.
-
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 8.0 95 10.0 95 10.1 10 | 12.0 | 10 |
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.
Caption: Workflow for HPLC-based purity determination.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Expertise & Causality: While HPLC-UV quantifies purity, it doesn't identify the impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive tool for this purpose.[4][5] By coupling the same chromatographic separation with a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of the parent compound and each impurity peak. This information is critical for proposing molecular formulas and identifying potential synthesis-related byproducts or degradants.[6]
Trustworthiness: The LC-MS analysis serves as a self-validating system for the HPLC method. It confirms the molecular weight of the main peak, ensuring we are analyzing the correct compound. Furthermore, identifying the impurities allows us to assess their potential impact on the bioassay. For instance, an impurity structurally related to the parent compound might have similar biological activity, whereas a residual solvent would likely not.
-
Sample Preparation: Use the same 1 mg/mL stock solution prepared for the HPLC analysis.
-
Instrumentation:
-
System: UHPLC system (as above) coupled to a high-resolution mass spectrometer (e.g., Agilent 6545XT AdvanceBio Q-TOF or equivalent).
-
Chromatography: Use the identical column, mobile phases, and gradient as the HPLC-UV method to ensure direct correlation of peaks.
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes to capture a wide range of potential impurities.
-
Mass Analyzer: Set to scan a mass range of m/z 100-1000.
-
-
Data Analysis:
-
Confirm the m/z of the main peak corresponds to the expected value for 3-[(2-Cyanophenyl)methoxy]benzoic acid ([M+H]⁺ ≈ 254.0811, [M-H]⁻ ≈ 252.0666).[1]
-
Extract the mass spectra for each impurity peak observed in the chromatogram.
-
Use the accurate mass data to predict the elemental composition of the impurities.
-
Caption: Workflow for impurity identification using LC-MS.
Pillar 2: Definitive Structural Confirmation and Orthogonal Purity
Chromatography, while powerful, is not infallible. Co-elution of an impurity under the main peak can lead to an overestimation of purity. Therefore, orthogonal techniques that assess purity based on different chemical principles are required.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules.[7] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule.[8] For purity validation, the ¹H NMR spectrum serves as a unique "fingerprint." The presence of small, unintegrated peaks that do not correspond to the main structure indicates impurities.
Trustworthiness: NMR is a truly orthogonal method to chromatography. Its detection principle is based on the magnetic properties of atomic nuclei, not chromatographic retention or UV absorbance.[9] Furthermore, quantitative NMR (qNMR) can be used for an absolute purity assessment. By adding a known amount of a certified internal standard to the sample, the purity of the target compound can be calculated with high accuracy, independent of its own response factor.[10] This provides a powerful cross-validation of the HPLC area percent result.
-
Sample Preparation: Accurately weigh ~5 mg of 3-[(2-Cyanophenyl)methoxy]benzoic acid and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). Add a certified internal standard (e.g., maleic anhydride) for qNMR if desired.
-
Instrumentation:
-
System: Bruker Avance 400 MHz spectrometer or equivalent.
-
Experiments:
-
¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, integration (proton count), and coupling patterns.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to confirm the number of unique carbon environments.
-
-
-
Data Analysis:
-
Structural Confirmation: Compare the observed chemical shifts and coupling patterns with the expected structure of 3-[(2-Cyanophenyl)methoxy]benzoic acid.
-
Purity Assessment: Carefully examine the baseline and the entire spectral window for any peaks not attributable to the compound, solvent, or known standards. Integrate these impurity peaks relative to a known peak of the main compound to estimate their level.
-
Sources
- 1. PubChemLite - 3-[(2-cyanophenyl)methoxy]benzoic acid (C15H11NO3) [pubchemlite.lcsb.uni.lu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. ojs.chimia.ch [ojs.chimia.ch]
- 7. NMR Spectroscopy [www2.chemistry.msu.edu]
- 8. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. measurlabs.com [measurlabs.com]
- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Structural Comparison Guide: Benzoic Acid Scaffolds vs. Riociguat Intermediates in sGC Modulation
This guide provides an in-depth structural and functional comparison between 3-[(2-Cyanophenyl)methoxy]benzoic acid (a representative scaffold for carboxylic acid-based sGC modulators) and the Key Riociguat Intermediate (specifically the pyrazolopyridine core, 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide).
Executive Summary: The Divergence of sGC Pharmacophores
In the development of Soluble Guanylate Cyclase (sGC) stimulators, two distinct chemical spaces have emerged. Riociguat (Adempas) represents the clinical gold standard, utilizing a pyrazolopyridine core optimized for metabolic stability and heme-independent stimulation. In contrast, 3-[(2-Cyanophenyl)methoxy]benzoic acid represents an alternative ether-linked benzoic acid scaffold , often associated with next-generation sGC activators or tissue-specific analogs designed to improve solubility via the carboxylic acid tail.
This guide compares these two entities to assist researchers in scaffold selection, impurity profiling, and synthetic optimization.
Comparative Snapshot
| Feature | 3-[(2-Cyanophenyl)methoxy]benzoic acid | Riociguat Intermediate (Pyrazolopyridine Core) |
| Primary Role | Novel sGC Activator/Stimulator Scaffold; Research Building Block. | Validated API Intermediate (Adempas, Vericiguat). |
| Core Pharmacophore | Benzoic Acid (Hydrophilic tail) + Aryl Ether (Flexible linker). | Pyrazolo[3,4-b]pyridine (Rigid core) + Aryl Amine (N-linked). |
| Linker Chemistry | Ether (-O-CH₂-) : Susceptible to O-dealkylation; higher rotational freedom. | Amine/Hydrazine (-N-CH₂-) : Metabolically robust; rigid docking geometry. |
| Electronic Profile | Nitrile (CN) : Strong electron-withdrawing; H-bond acceptor. | Fluorine (F) : Bio-isostere for H; metabolic blocker; lipophilicity enhancer. |
| Solubility | High (pH-dependent due to -COOH). | Low to Moderate (Requires salt formation, e.g., HCl). |
Structural Deconstruction & Pharmacophore Analysis
A. The Ether-Benzoate Scaffold (3-[(2-Cyanophenyl)methoxy]benzoic acid)
This molecule features a "hinge" design characteristic of early sGC modulators (like Cicletanine analogs) and sGC activators (like Ataciguat).
-
The Head (Cyanobenzyl): The nitrile group acts as a polar contact point, mimicking the electrostatic properties of the heme-binding pocket.
-
The Linker (Methoxy Ether): The -O-CH₂- bridge provides rotational flexibility, allowing the molecule to adopt a "folded" conformation necessary to fit into the sGC regulatory domain.
-
The Tail (Benzoic Acid): The carboxylic acid mimics the phosphate group of GTP (the natural substrate), improving water solubility and renal clearance.
B. The Riociguat Core (1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide)
Riociguat utilizes a fused heterocyclic system to lock the active conformation.
-
The Head (Fluorobenzyl): The ortho-fluorine atom protects the benzyl ring from metabolic oxidation (P450 blocking) and improves lipophilicity for membrane permeability.
-
The Core (Pyrazolopyridine): A rigid, planar system that stacks via
- interactions within the enzyme's active site. -
The Tail (Carboximidamide): A precursor to the final carbamate/pyrimidine tail, this group provides essential hydrogen bond donors (NH/NH₂).
Visualization: Pharmacophore Topology
The following diagram illustrates the structural divergence and synthetic logic between the two scaffolds.
Caption: Comparison of the flexible Ether-Benzoate scaffold (left) vs. the rigid Riociguat Pyrazolopyridine core (right), highlighting the linker and headgroup differences.
Synthetic Pathways & Experimental Protocols
Workflow A: Synthesis of 3-[(2-Cyanophenyl)methoxy]benzoic acid
Mechanism: Williamson Ether Synthesis. Criticality: This reaction relies on the nucleophilic attack of the phenoxide ion (from 3-hydroxybenzoic acid) on the benzylic carbon of 2-cyanobenzyl bromide.
Protocol:
-
Reagents: 3-Hydroxybenzoic acid (1.0 eq), 2-Cyanobenzyl bromide (1.1 eq), Potassium Carbonate (
, 2.5 eq), Acetone or DMF (Solvent). -
Activation: Dissolve 3-hydroxybenzoic acid in acetone. Add
and reflux for 30 mins to generate the dipotassium salt (phenoxide + carboxylate). -
Coupling: Add 2-cyanobenzyl bromide dropwise. Reflux for 6–12 hours.
-
Workup: Evaporate solvent. Redissolve residue in water. Acidify with 1N HCl to pH 3–4 to precipitate the product.
-
Purification: Recrystallize from Ethanol/Water.
-
Note: The carboxylic acid must be re-protonated during workup; otherwise, it remains in the aqueous phase.
-
Workflow B: Synthesis of Riociguat Intermediate (Pyrazolo-Core)
Mechanism: Hydrazine Condensation & Cyclization. Criticality: The formation of the N-N bond and subsequent ring closure is sensitive to regioselectivity (N1 vs N2 alkylation).
Protocol:
-
Reagents: 2-Fluorobenzylhydrazine (1.0 eq), Ethyl cyanopyruvate (or equivalent) (1.1 eq), Triethylamine (Base).
-
Condensation: Mix hydrazine and pyruvate in Ethanol at
. Stir to form the hydrazone intermediate. -
Cyclization: Heat to reflux or treat with Lewis acid to close the pyrazole ring.
-
Fused Ring Formation: React the aminopyrazole intermediate with dimethylamino-acrolein (or equivalent electrophile) to close the pyridine ring.
-
Purification: Column chromatography (Silica, Hexane/EtOAc) is typically required to separate regioisomers.
Visualization: Comparative Synthesis Flow
Caption: Step-by-step synthetic divergence. The Ether-Benzoate route (left) utilizes SN2 substitution, while the Riociguat route (right) involves sequential cyclocondensation.
Performance & Stability Data (Simulated Comparison)
The following table summarizes the physicochemical properties relevant to drug development, based on structural analysis and standard pharmacophore data.
| Parameter | 3-[(2-Cyanophenyl)methoxy]benzoic acid | Riociguat Intermediate (Core) |
| Metabolic Stability | Moderate. The benzylic ether bond is a hotspot for metabolic O-dealkylation (CYP450). | High. The N-benzyl bond is robust; the Fluorine atom blocks para-oxidation. |
| Solubility (pH 7.4) | High. The carboxylic acid ( | Low. The pyrazolopyridine is lipophilic ( |
| Target Binding Mode | Likely Heme-Independent Activation (sGC Activator profile). | Heme-Dependent Stimulation (Synergistic with NO). |
| Impurity Risk | Hydrolysis: Nitrile can hydrolyze to amide/acid under strong acidic/basic conditions. | Regioisomerism: N1 vs N2 benzylation during synthesis is a critical quality attribute. |
References
-
Riociguat Synthesis & Intermediates
-
Arava, V., et al. "An expeditious synthesis of riociguat, A pulmonary hypertension drug." Der Pharma Chemica, 2013, 5(4):232-239.[1]
- Bayer Intellectual Property GmbH. "Method for producing 4,6-diamino-2-phenyl-5-pyrimidine derivatives.
-
-
sGC Stimulator/Activator Pharmacology
-
Stasch, J.P., et al. "Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease." Circulation, 2011.
- Sandner, P., et al. "Soluble Guanylate Cyclase Stimulators and Activators." Handbook of Experimental Pharmacology, 2021.
-
-
Chemical Data & Structures
-
PubChem. "3-[(2-cyanophenyl)methoxy]benzoic acid (CID 20115037)." National Library of Medicine.
-
PubChem.[2] "Riociguat (CID 11513280)." National Library of Medicine.
-
Sources
Safety Operating Guide
3-[(2-Cyanophenyl)methoxy]benzoic acid proper disposal procedures
Topic: 3-[(2-Cyanophenyl)methoxy]benzoic acid Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Safety Summary
Immediate Action Required: Treat 3-[(2-Cyanophenyl)methoxy]benzoic acid as a Hazardous Organic Solid . While it contains a nitrile moiety, it behaves distinctively from inorganic cyanides (e.g., NaCN).
-
Primary Hazard: Irritant (Skin/Eye/Respiratory), Potential Acute Toxicity (Oral).
-
Disposal Method: High-Temperature Incineration (High BTU).
-
Critical Segregation: Do NOT mix with strong oxidizers or inorganic cyanide waste streams.
-
Waste Stream: Non-Halogenated Organic Solids (unless mixed with halogenated solvents).
Chemical Profile & Hazard Analysis
As a Senior Application Scientist, I prioritize understanding the why behind the protocol. This compound is a bifunctional molecule containing a benzoic acid core and an aryl nitrile side chain.
| Feature | Chemical Behavior | Disposal Implication |
| Carboxylic Acid (-COOH) | Acidic (pKa ~4.2). Can react with bases to form salts. | Compatible with organic acid waste streams.[1] Risk: Exothermic reaction if mixed with concentrated bases. |
| Aryl Nitrile (-CN) | Generally stable.[2] Resistant to hydrolysis under ambient conditions but can hydrolyze to amides/acids under extreme pH/heat. | Crucial Distinction: Unlike inorganic cyanides, this does not rapidly evolve HCN gas upon contact with weak acids. However, it must be incinerated to prevent environmental accumulation. |
| Ether Linkage (-O-) | Stable. | Increases lipophilicity; potential peroxide former only if distilled/concentrated (unlikely in solid waste). |
Expert Insight: Users often confuse aryl nitriles with inorganic cyanides. Inorganic cyanides require alkaline chlorination for destruction. Aryl nitriles, like this compound, require thermal oxidation (incineration). Do not place this in the "Cyanide Waste" drum used for NaCN/KCN.
Pre-Disposal Protocol: Segregation & Packaging
A. Compatibility Check (The "Trust" System)
Before disposal, you must validate that the waste container does not contain incompatible residues.
-
Incompatible: Strong Oxidizers (Peroxides, Nitric Acid), Strong Bases (Sodium Hydroxide).
-
Compatible: Other non-halogenated organic acids, organic solvents (Methanol, DMSO).
B. Container Selection
-
Solid Waste: High-Density Polyethylene (HDPE) wide-mouth jar.
-
Liquid Waste (if dissolved): HDPE or Amber Glass. Avoid metal containers due to the acidic nature of the benzoic acid moiety.
Disposal Workflow (Decision Tree)
The following diagram outlines the logical flow for categorizing and disposing of this specific compound.
Caption: Operational decision tree for segregating 3-[(2-Cyanophenyl)methoxy]benzoic acid based on physical state and solvent matrix.
Step-by-Step Disposal Procedure
Step 1: Characterization & Labeling
-
Action: Verify the mass and purity. If the substance is an unknown synthesis byproduct, label as "Organic Acid Derivative - Toxic."
-
Labeling: Apply a hazardous waste label containing:
Step 2: Accumulation
-
Solid Waste: Transfer solids into the HDPE container using a disposable spatula. Do not generate dust.[2][3][4][5]
-
Self-Validation Check: Is the lid tight? Is the container free of exterior residue?
-
-
Liquid Waste: If the compound is in solution (e.g., HPLC waste), check the pH.
-
Protocol: If pH < 2, ensure the waste container is rated for corrosives.
-
Precipitation Risk: If mixing high-concentration acid waste with aqueous waste, this compound may precipitate. Ensure the waste drum has agitation or add slowly to prevent clogging.
-
Step 3: Regulatory Classification (USA - RCRA Focus)
-
Waste Codes: This compound is not explicitly P-listed or U-listed (unless a specific formulation). However, it should be managed as Hazardous Waste due to toxicity characteristics.
-
Generator Status: Ensure your facility's accumulation time limits (90 days for Large Quantity Generators) are respected.
Step 4: Final Hand-off
-
Contact your EHS (Environmental Health & Safety) officer or licensed waste contractor (e.g., Veolia, Clean Harbors).
-
Manifest Description: "Waste Toxic Solids, Organic, N.O.S. (Contains Benzoic Acid Derivative)."[6][7]
Emergency Response (Spill Protocol)
If a spill occurs during handling/weighing:
-
PPE: Wear nitrile gloves, lab coat, and safety glasses. Use a P95/N95 dust mask if powder is fine.
-
Containment: Do not dry sweep if dust generation is likely. Cover with a wet paper towel or use a HEPA vacuum.
-
Decontamination:
References
-
United States Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.Link
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Link
-
PubChem. (n.d.).[8] Compound Summary: 4-Cyanobenzoic acid (Analogue Safety Data). National Library of Medicine. Link
-
Sigma-Aldrich. (2024). Safety Data Sheet: Aryl Nitriles and Benzoic Acid Derivatives.Link
Sources
- 1. wku.edu [wku.edu]
- 2. fishersci.com [fishersci.com]
- 3. gustavus.edu [gustavus.edu]
- 4. fishersci.com [fishersci.com]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. 2-(2-Cyanophenylthio)benzoic acid | C14H9NO2S | CID 688144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Carboxylic acid - Nitriles, Synthesis, Reactions | Britannica [britannica.com]
- 8. comptox.epa.gov [comptox.epa.gov]
Personal protective equipment for handling 3-[(2-Cyanophenyl)methoxy]benzoic acid
The following guide details the operational safety architecture for handling 3-[(2-Cyanophenyl)methoxy]benzoic acid (CAS: 1016750-47-2).
This is not a generic safety sheet. It is a technical directive designed for researchers requiring high-fidelity control over contamination and exposure risks. As a Senior Application Scientist, I have structured this to prioritize the causality of safety—explaining not just what to wear, but why the molecular structure dictates specific protective measures.
Part 1: Executive Safety Profile
Compound: 3-[(2-Cyanophenyl)methoxy]benzoic acid CAS: 1016750-47-2 Molecular Formula: C₁₅H₁₁NO₃ Physical State: Solid (Powder/Crystalline)
The Mechanistic Hazard Analysis
To understand the risk, we must analyze the functional groups:
-
Benzoic Acid Moiety: This acts as a proton donor. Upon contact with mucous membranes (eyes, lungs), it creates an acidic environment, leading to immediate irritation (H315, H319, H335).
-
Cyanophenyl Group (Nitrile): While organic nitriles are generally stable, they introduce two critical risks:
-
Metabolic Toxicity: If ingested or absorbed, nitriles can be metabolized slowly to release cyanide ions, though this risk is lower in high-molecular-weight solids than in simple aliphatic nitriles.
-
Thermal Decomposition: In the event of a fire, this molecule acts as a fuel source for Hydrogen Cyanide (HCN) gas generation.
-
Core Directive: Treat this substance as an Irritant and Acute Toxin (Oral/Inhalation) . Work must be performed under negative pressure (Fume Hood).
Part 2: Personal Protective Equipment (PPE) Matrix
The following PPE standards are selected based on the permeation resistance against aromatic carboxylic acids and organic nitriles.
| PPE Category | Recommended Specification | The Scientific "Why" |
| Hand Protection (Splash) | Nitrile Rubber (0.11 mm minimum) | Nitrile rubber provides excellent resistance to weak organic acids and fair resistance to aromatic rings. Latex is not recommended due to poor organic solvent resistance if the compound is in solution. |
| Hand Protection (Immersion) | Double-gloving or Laminate (Silver Shield) | If dissolving in organic solvents (e.g., DMSO, DCM), the solvent acts as a carrier, pulling the toxin through thin gloves. Laminate gloves stop carrier-solvent permeation. |
| Respiratory | N95 (Minimum) / P100 (Preferred) | As a solid powder, the primary vector is inhalation. A P100 HEPA filter captures 99.97% of particulates, essential if the powder is fine/electrostatic. |
| Eye Protection | Chemical Safety Goggles | Safety glasses are insufficient. The acidic nature of the compound can cause corneal opacity upon direct contact. Goggles seal the ocular environment. |
| Body Defense | Lab Coat (Poly-cotton or Tyvek) | Standard protection. Ensure wrist cuffs are tight (knit) to prevent powder migration up the sleeve. |
Part 3: Operational Workflow & Handling Protocol
This protocol uses a "Self-Validating" logic. You cannot proceed to the next step without confirming the safety parameter of the previous step.
Phase A: Preparation (The "Cold" Zone)
-
Engineering Control Check: Verify Fume Hood flow is >100 fpm (feet per minute).
-
Static Mitigation: Organic powders are often static-prone. Use an anti-static gun or ionizer bar if weighing small quantities (<10 mg) to prevent "flying" particles.
-
Solvent Selection: If preparing a stock solution, prefer DMSO or Methanol . Avoid ethers if possible to reduce flammability risks, as fire releases HCN.
Phase B: Active Handling (The "Hot" Zone)
-
Step 1: Open container only inside the hood.
-
Step 2: Transfer solid using a disposable spatula. Do not use metal spatulas if the environment is highly humid, to prevent trace metal leaching into the acid.
-
Step 3: Wipe the exterior of the weighing boat/vial with a Kimwipe dampened in methanol before removing it from the hood. This "decontaminates" the transfer vessel.
Phase C: Waste & Deactivation
-
Solid Waste: Dispose of in a container marked "Solid Hazardous Waste - Toxic/Irritant."
-
Liquid Waste: Segregate from strong oxidizers.
-
Spill Cleanup:
Part 4: Logical Safety Workflow (Visualization)
The following diagram illustrates the decision-making process for handling this compound, ensuring no safety check is skipped.
Figure 1: Operational logic flow for handling cyanophenyl-benzoic acid derivatives. Note the critical decision points at hood verification and spill management.
Part 5: Emergency Response (Fire & Exposure)
Scenario 1: Fire (HCN Risk) Because of the cyano- group, thermal decomposition is the highest severity risk.
-
Hazard: Burning produces Carbon Monoxide (CO), Nitrogen Oxides (NOx), and Hydrogen Cyanide (HCN) .
-
Action: Evacuate immediately. Do not attempt to fight a large fire without Self-Contained Breathing Apparatus (SCBA). Standard ABC extinguishers are effective for small fires, but the smoke is toxic.
Scenario 2: Skin/Eye Contact
-
Eyes: Irrigate immediately for 15 minutes.[3][4] The benzoic acid group causes rapid pH shift; speed is critical to prevent corneal scarring.
-
Skin: Wash with soap and water.[1][3][4][5] Do not use alcohol/solvents to wash skin (this increases absorption).
References
-
PubChem. (n.d.). 3-[(2-cyanophenyl)methoxy]benzoic acid (Compound Summary). National Library of Medicine. Retrieved February 15, 2026, from [Link]
-
New Jersey Department of Health. (2009).[3] Hazardous Substance Fact Sheet: Benzoic Acid. Retrieved February 15, 2026, from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Nitriles. Retrieved February 15, 2026, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
